4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
Description
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Properties
IUPAC Name |
bis(4-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIUGUQDIKUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931358 | |
| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14212-38-5 | |
| Record name | Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(phenyl)methanamine
Abstract
(4-Chlorophenyl)(phenyl)methanamine, a key chiral amine, serves as a critical building block in the synthesis of a multitude of pharmaceutical compounds. Its diarylmethanamine structure is a prevalent motif in medicinal chemistry, contributing to the biological activity of numerous drugs. This comprehensive guide provides an in-depth exploration of the prevalent synthetic strategies for (4-Chlorophenyl)(phenyl)methanamine, with a focus on practical, field-proven methodologies for researchers, scientists, and professionals in drug development. The narrative delves into the mechanistic underpinnings of each synthetic choice, offering a robust framework for procedural optimization and troubleshooting.
Introduction: The Significance of (4-Chlorophenyl)(phenyl)methanamine in Medicinal Chemistry
The diarylmethanamine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific incorporation of a 4-chlorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can also contribute to binding interactions with biological targets through halogen bonding.
(4-Chlorophenyl)(phenyl)methanamine, particularly in its enantiomerically pure forms, is a vital intermediate for the synthesis of several notable pharmaceuticals. For instance, the (R)-enantiomer is a key precursor in the synthesis of Levocetirizine, a potent and selective H1-antihistamine.[1][2] The stereochemistry at the benzylic carbon is often crucial for the desired therapeutic effect, highlighting the importance of efficient and stereoselective synthetic methods.[3]
This guide will focus on the most common and practical synthetic routes to racemic (4-Chlorophenyl)(phenyl)methanamine and will also touch upon strategies for chiral resolution to obtain the individual enantiomers.
Core Synthetic Strategies
The synthesis of (4-Chlorophenyl)(phenyl)methanamine can be broadly approached through two primary pathways:
-
Reductive Amination of a Ketone Precursor: This is a widely employed and versatile method.
-
Formation and Reduction of an Imine Intermediate: This strategy offers an alternative route with high efficiency.
Reductive Amination of (4-Chlorophenyl)(phenyl)methanone
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and broad substrate scope.[4] This process involves the reaction of a carbonyl compound, in this case (4-chlorophenyl)(phenyl)methanone (also known as 4-chlorobenzophenone), with an amine source in the presence of a reducing agent.
Causality Behind Experimental Choices:
-
Choice of Amine Source: For the synthesis of the primary amine, ammonia or a protected ammonia equivalent is used.
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Mild reducing agents are preferred to selectively reduce the intermediate iminium ion without reducing the starting ketone. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[5][6] NaBH₃CN is particularly effective as it is more selective for the protonated imine over the ketone, allowing for a one-pot reaction.[6]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of (4-Chlorophenyl)(phenyl)methanamine via reductive amination.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of (4-chlorophenyl)(phenyl)methanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2. Stir for 30 minutes.
-
Basification and Extraction: Basify the mixture with aqueous NaOH to pH > 10. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[7]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis via Imine Formation and Subsequent Reduction
This two-step approach involves the initial formation of an N-aryl imine (Schiff base) followed by its reduction to the desired amine.
Step 1: Synthesis of N-Benzylidene-4-chloroaniline
The condensation of benzaldehyde with 4-chloroaniline yields the corresponding imine, N-benzylidene-4-chloroaniline.[8] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Causality Behind Experimental Choices:
-
Catalyst: A catalytic amount of a protic or Lewis acid is often used to activate the carbonyl group of the aldehyde.
-
Water Removal: A Dean-Stark apparatus or the use of a drying agent can be employed to remove the water formed during the reaction, thus increasing the yield of the imine.[9]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours, collecting the water formed in a Dean-Stark trap.
-
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can often be used in the next step without further purification.
Step 2: Reduction of N-Benzylidene-4-chloroaniline
The C=N double bond of the imine is readily reduced to a C-N single bond using various reducing agents.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.[3]
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the crude N-benzylidene-4-chloroaniline in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Synthetic Pathway Diagram:
Caption: Two-step synthesis of (4-Chlorophenyl)(phenyl)methanamine via imine formation and reduction.
Purification and Characterization
Purification of the final product is crucial to meet the stringent requirements of pharmaceutical applications.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically used as the eluent.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can provide highly pure material.[10]
-
Acid-Base Extraction: An acid-base workup can be effective in removing non-basic impurities. The amine product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[7]
Characterization Data:
The identity and purity of (4-Chlorophenyl)(phenyl)methanamine are confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic Protons: ~7.2-7.4 ppm (multiplets), Methine Proton (CH): ~5.3 ppm (singlet), Amine Protons (NH₂): variable (broad singlet)[5] |
| ¹³C NMR | Aromatic carbons in the expected regions, Methine carbon ~50-60 ppm. |
| Mass Spec. | Molecular ion peak (M+) at m/z 217/219 (due to ³⁵Cl/³⁷Cl isotopes).[11] |
| IR Spec. | N-H stretching bands around 3300-3400 cm⁻¹. |
Chiral Resolution
For applications requiring a specific enantiomer, the racemic mixture of (4-Chlorophenyl)(phenyl)methanamine must be resolved. The most common method is the formation of diastereomeric salts using a chiral resolving agent.[3][10]
-
Choice of Resolving Agent: Chiral acids such as (+)-tartaric acid or (-)-mandelic acid are frequently used.[3][10]
-
Process: The racemic amine is treated with the chiral acid in a suitable solvent. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[10] The less soluble salt crystallizes out, and the desired enantiomer can be liberated by treatment with a base.[3][10]
Chiral Resolution Workflow:
Caption: General workflow for the chiral resolution of (4-Chlorophenyl)(phenyl)methanamine.
Safety Considerations
(4-Chlorophenyl)(phenyl)methanamine is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11] It may also cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of (4-Chlorophenyl)(phenyl)methanamine is a well-established process with several reliable and scalable routes. The choice between reductive amination and the imine formation-reduction pathway often depends on the availability of starting materials and the desired scale of the reaction. For pharmaceutical applications, the ability to efficiently resolve the racemic mixture to obtain enantiomerically pure material is of paramount importance. This guide has provided the fundamental principles and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable building block.
References
- Benchchem. (n.d.). In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Benchchem. (n.d.). [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4.
- Benchchem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.
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PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. Retrieved from [Link]
- Google Patents. (2009). WO 2009/062036 A2.
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Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 1-11. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Retrieved from [Link]
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Introduction: The Strategic Importance of 4-Chlorobenzhydrylamine
An In-depth Technical Guide to the Synthesis of 4-Chlorobenzhydrylamine
4-Chlorobenzhydrylamine is a pivotal chiral amine that serves as a high-value intermediate in the pharmaceutical industry. Its primary significance lies in its role as a key building block for the synthesis of prominent antihistaminic drugs, most notably Levocetirizine, the active (R)-enantiomer of Cetirizine.[1] The molecule's structure features a central carbon atom bonded to a phenyl group, a 4-chlorophenyl group, an amino group, and a hydrogen atom, which constitutes its chiral center. The hydrochloride salt form is often utilized to enhance stability and aqueous solubility.
This guide provides an in-depth exploration of the prevalent and scientifically validated methods for synthesizing 4-Chlorobenzhydrylamine. We will dissect the underlying chemical principles, provide detailed, field-tested protocols, and offer a comparative analysis of the primary synthetic routes, focusing on scalability, efficiency, and industrial applicability.
Physicochemical and Chemical Properties
A foundational understanding of a target molecule's properties is critical for process development, handling, and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | |
| Molecular Formula | C₁₃H₁₂ClN (free base) | [2] |
| Molecular Weight | 217.70 g/mol (free base) | |
| Melting Point | 300-305 °C (decomposes, HCl salt) | |
| Boiling Point | 336.8 °C at 760 mmHg (free base) | |
| Solubility | Sparingly soluble in water. Soluble in methanol. | |
| CAS Number | 5267-39-0 (HCl salt) | |
| IUPAC Name | (4-chlorophenyl)-phenylmethanamine |
Core Synthesis Strategies: A Comparative Overview
The synthesis of 4-Chlorobenzhydrylamine is dominated by two principal strategies originating from the common starting material, 4-chlorobenzophenone.[3]
-
Two-Step Oximation and Reduction: This is the most widely adopted method in industrial settings. It involves the conversion of 4-chlorobenzophenone to its corresponding oxime, followed by the reduction of the oxime to the target amine. This pathway is favored for its mild reaction conditions, high yields, and operational simplicity, avoiding the harsh conditions of older methods.[1]
-
The Leuckart-Wallach Reaction: A classic method for the reductive amination of ketones.[4][5][6] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] However, it is often plagued by high reaction temperatures, prolonged reaction times, and significant by-product formation, which complicates purification and limits its industrial viability.[1]
This guide will focus primarily on the superior oximation-reduction pathway, followed by a critical discussion of the Leuckart reaction and the essential final step of chiral resolution.
Method 1: Synthesis via Oximation and Subsequent Reduction (The Industrial Standard)
This elegant two-step process is the cornerstone of modern 4-Chlorobenzhydrylamine production. The strategy hinges on converting the relatively unreactive carbonyl group into a C=N double bond (an oxime), which is more susceptible to reduction.
Caption: Simplified schematic of the Leuckart-Wallach reaction conditions.
Critique and Field Insights: From a process chemistry perspective, the Leuckart reaction presents several significant challenges for the synthesis of 4-chlorobenzhydrylamine:
-
Safety Concerns: The high reaction temperatures pose potential safety hazards on an industrial scale. [1]* By-product Formation: The harsh conditions lead to the formation of numerous by-products, resulting in lower yields and purity of the desired amine. [1]* Difficult Purification: The crude product often requires purification by high-temperature vacuum distillation, which is capital-intensive and can lead to product degradation. [1] Due to these substantial drawbacks, the Leuckart reaction has been largely superseded by the oximation-reduction method for commercial production. [1]
Chiral Resolution: Isolating the Biologically Active Enantiomer
As most synthesis routes yield a racemic mixture of (±)-4-chlorobenzhydrylamine, a resolution step is imperative to isolate the desired (R)-(-)-enantiomer for pharmaceutical applications. [7]The most effective method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent.
Principle: The racemic amine mixture is reacted with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. [7]This reaction forms two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. The desired amine enantiomer is then liberated from the purified salt by treatment with a base.
Caption: Workflow for the chiral resolution of 4-Chlorobenzhydrylamine using L-(+)-tartaric acid.
Detailed Experimental Protocol: Chiral Resolution
-
Resolving Agent Solution: Prepare a solution of L-(+)-tartaric acid in water and heat to approximately 55 °C until fully dissolved. 2. Substrate Solution: Separately, prepare a solution of racemic 4-chlorobenzhydrylamine in acetone. 3. Salt Formation: Slowly add the 4-chlorobenzhydrylamine solution to the warm tartaric acid solution over about 1 hour. 4. Crystallization: Maintain the temperature for an additional 2 hours after the addition is complete. Then, cool the mixture to 20 °C and stir for 1 hour to facilitate the complete precipitation of the diastereomeric salt. 5. Isolation: Filter the mixture to collect the solid precipitate, which is the desired (R)-(-)-4-chlorobenzhydrylamine L-(+)-tartrate salt. 6. Liberation of Free Amine: The purified salt is then treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the optically pure (R)-(-)-4-chlorobenzhydrylamine free base, which can be extracted with an organic solvent.
Conclusion and Future Perspectives
For the synthesis of 4-Chlorobenzhydrylamine, the two-step pathway involving the oximation of 4-chlorobenzophenone followed by the reduction of the oxime intermediate stands as the most efficient, scalable, and economically viable method. [1]It offers high yields and purity under mild conditions, circumventing the safety and purification issues associated with the classical Leuckart-Wallach reaction. The subsequent chiral resolution using L-(+)-tartaric acid is a well-established and robust method for obtaining the enantiomerically pure (R)-amine required for advanced pharmaceutical synthesis.
Looking forward, the field may see the development of direct asymmetric reductive amination methods. Catalytic approaches using chiral catalysts could potentially bypass the need for a separate resolution step, offering a more atom-economical route to the final chiral product. However, for current industrial production, the oximation-reduction-resolution sequence remains the gold standard, balancing efficiency, cost, and operational safety.
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Leuckart reaction - Wikipedia . [Link]
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(-)-ALPHA-(4-CHLOROPHENYL)BENZYLAMINE (+)-TARTRATE SALT | 163837-57-8 . [Link]
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Preparation of Aliphatic Amines by the Leuckart Reaction . [Link]
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The Leuckart Reaction - Organic Reactions . [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions . [Link]
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Reductive Amination of Aldehydes and Ketones - Myers Chem 115 . [Link]
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Reductive Amination - Common Conditions . [Link]
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SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL STUDIES OF CERTAIN PIPERAZINE CONTAINING S-TRIAZINE DERIVED COMPOUND . [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(phenyl)methanamine
Section 1: Introduction and Structural Identification
This technical guide provides an in-depth analysis of the core physicochemical properties of (4-Chlorophenyl)(phenyl)methanamine. The nomenclature "4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine" as specified in the topic query is chemically ambiguous. Based on common pharmaceutical building blocks and available literature, this document will focus on the compound correctly identified by the IUPAC name (4-chlorophenyl)-phenylmethanamine , also known as 4-chlorobenzhydrylamine.
This compound is a chiral primary amine of significant interest in medicinal chemistry. It serves as a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Levocetirizine, the active (R)-enantiomer of the antihistamine cetirizine.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, designing suitable formulations, and predicting its pharmacokinetic behavior.
Compound Identity
To establish an authoritative grounding, the fundamental identification parameters for (4-Chlorophenyl)(phenyl)methanamine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (4-chlorophenyl)-phenylmethanamine | PubChem[3] |
| Common Synonyms | 4-Chlorobenzhydrylamine, p-Chlorobenzhydrylamine, alpha-(4-chlorophenyl)benzylamine | PubChem[3] |
| CAS Number | 28022-43-7 (racemate); 163837-57-8 ((R)-enantiomer); 163837-32-9 ((S)-enantiomer) | PubChem[3][4][5] |
| Molecular Formula | C₁₃H₁₂ClN | PubChem[3][6] |
| Molecular Weight | 217.69 g/mol | PubChem[3][6] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | PubChem[3] |
| InChI | InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | PubChem[3] |
| InChIKey | XAFODXGEQUOEKN-UHFFFAOYSA-N | PubChem[3] |
Section 2: Core Physicochemical Properties
The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section details these key parameters for (4-Chlorophenyl)(phenyl)methanamine.
| Property | Value | Method/Type | Significance in Drug Development |
| Molecular Weight | 217.69 g/mol | Computed | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). |
| Melting Point | 300-305 °C (dec.) | Experimental (Hydrochloride Salt)[7] | Indicates purity, lattice energy, and solid-state stability. Critical for handling, storage, and formulation processes. |
| Boiling Point | Data Not Available | - | Important for purification via distillation and assessing volatility, though less relevant for solid-state APIs. |
| Aqueous Solubility | Sparingly soluble | Experimental (Qualitative) | Directly impacts bioavailability and dissolution rate. A key challenge for the formulation of orally administered drugs. The hydrochloride salt form is used to enhance water solubility.[8] |
| pKa | Data Not Available | - | Determines the ionization state at physiological pH (approx. 7.4). The amine group is basic and will be predominantly protonated in the stomach and blood, affecting absorption, distribution, and receptor binding. |
| LogP (Octanol/Water) | 3.5 | Computed (XLogP3)[3][5] | Measures lipophilicity, predicting the molecule's ability to cross biological membranes. A LogP of 3.5 suggests good membrane permeability but may also indicate potential for metabolic clearance. |
Section 3: Experimental Determination Methodologies
For drug development professionals, understanding the "how" is as critical as knowing the "what." The protocols described below are standard, validated methods for determining the key physicochemical properties of amine-containing intermediates like (4-Chlorophenyl)(phenyl)methanamine.
Determination of Partition Coefficient (LogP)
Underlying Principle & Causality: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. This system is the industry standard for mimicking the lipid bilayer of a cell membrane versus the aqueous environment of the cytosol or blood plasma. A higher LogP indicates greater lipophilicity. The shake-flask method is considered the "gold standard" for its direct measurement of this partition.[9]
Experimental Protocol: Shake-Flask Method [10][11]
-
Phase Saturation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions. Vigorously mix the two solvents for 24 hours to ensure mutual saturation and allow them to separate completely.
-
Stock Solution Preparation: Accurately prepare a stock solution of (4-Chlorophenyl)(phenyl)methanamine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]
-
Partitioning: In a vessel, combine a precise volume of the saturated n-octanol and saturated aqueous buffer. Add a small, known amount of the compound's stock solution.
-
Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[13]
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the n-octanol and aqueous layers. Emulsion formation, a common issue, must be avoided or resolved for accurate results.[13]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Determination of Acid Dissociation Constant (pKa)
Underlying Principle & Causality: The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a basic amine like the one in (4-Chlorophenyl)(phenyl)methanamine, the pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺). This value is critical as it dictates the charge state of the molecule across the pH gradient of the gastrointestinal tract and within various cellular compartments, profoundly impacting solubility, absorption, and target binding. Potentiometric titration is a highly accurate and reliable method for its determination.[14]
Experimental Protocol: Potentiometric Titration [15][16]
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of (4-Chlorophenyl)(phenyl)methanamine and dissolve it in a suitable solvent system, often a co-solvent like methanol/water, to ensure complete dissolution.[16] The final concentration should be around 1 mM.[17]
-
Initial Acidification: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution until the starting pH is approximately 2 units below the expected pKa, ensuring the amine is fully protonated (R-NH₃⁺).
-
Titration: Place the solution in a temperature-controlled vessel with constant stirring. Titrate the solution by making small, precise incremental additions of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the midpoint of the buffer region where the pH changes most slowly).[15] Advanced analysis involves plotting the first or second derivative to precisely locate the inflection point.
Section 4: Structural Elucidation and Quality Control
Confirming the identity and purity of (4-Chlorophenyl)(phenyl)methanamine is a non-negotiable step in drug development. A multi-technique approach is required for unambiguous structural confirmation and quality assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by mapping the chemical environment of each hydrogen and carbon atom. The resulting spectra provide definitive proof of the compound's identity and can reveal the presence of impurities.[1]
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the molecule, confirming the elemental composition (C₁₃H₁₂ClN). GC-MS is a common technique for this analysis.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. As (4-Chlorophenyl)(phenyl)methanamine is chiral, a specialized Chiral HPLC method is essential to determine the enantiomeric purity (or enantiomeric excess, ee), ensuring that the correct stereoisomer is present in the desired ratio.[2][18]
Caption: General workflow for the analytical characterization of a chiral intermediate.
References
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(S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE Information. (n.d.). LookChem. [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
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(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. (n.d.). precisionFDA. [Link]
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Introduction: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the (4-Chlorophenyl)(phenyl)methanamine Scaffold
The (4-Chlorophenyl)(phenyl)methanamine core, a chiral amine distinguished by its benzhydryl (diphenylmethyl) structure, represents a foundational scaffold in the development of centrally active therapeutic agents.[1] This molecule, characterized by a phenyl group and a para-substituted chlorophenyl group attached to a central methanamine, is a recognized pharmacophore for a variety of biological targets. Its structural rigidity, combined with the potential for stereospecific interactions and versatile chemical modification, makes it a privileged starting point for drug discovery campaigns.
Derivatives of this scaffold have been extensively investigated for their potent interactions with key proteins involved in neurotransmission, while emerging research has revealed promising activities in oncology and microbiology.[1][2][3] The specific stereochemistry, designated as (R) or (S), is often a critical determinant of a derivative's biological efficacy and safety, as enantiomers can exhibit vastly different pharmacological profiles.[4][5]
This technical guide offers an in-depth exploration of the biological activities associated with the (4-Chlorophenyl)(phenyl)methanamine framework. Authored from the perspective of a senior application scientist, it synthesizes mechanistic insights with field-proven experimental protocols to provide researchers and drug development professionals with a comprehensive resource for leveraging this versatile chemical entity.
Part 1: Central Nervous System Modulation via Monoamine Transporter Inhibition
The most well-documented biological activity of (4-Chlorophenyl)(phenyl)methanamine derivatives is their function as high-affinity ligands for monoamine transporters (MATs).[1] These integral membrane proteins—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.[1] Inhibition of these transporters is a clinically validated strategy for treating a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Mechanism of Action: Enhancing Synaptic Neurotransmitter Levels
Compounds built upon the (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold act as competitive inhibitors at the substrate-binding site of MATs. By blocking the reuptake of dopamine, serotonin, or norepinephrine, these molecules effectively increase the concentration of these neurotransmitters in the synapse, leading to enhanced and prolonged postsynaptic receptor activation. The specific affinity and selectivity profile (i.e., preference for DAT, SERT, or NET) can be finely tuned through chemical modifications to the core structure, allowing for the development of agents with distinct pharmacological effects.
Experimental Workflow: Quantifying Transporter Affinity and Function
To characterize the interaction of novel derivatives with monoamine transporters, a two-tiered experimental approach is essential. First, competitive radioligand binding assays are performed to determine the affinity (Kᵢ) of the compound for each transporter. Second, neurotransmitter uptake assays are conducted to measure the compound's functional potency (IC₅₀) in inhibiting transporter activity.
-
Source Material: Prepare cell membrane homogenates from cell lines stably expressing human DAT, SERT, or NET.
-
Reaction Mixture: In a 96-well plate, combine membrane homogenates with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known inhibitor (e.g., cocaine for DAT). Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression analysis (one-site fit) to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Source Material: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound in a physiological buffer.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes via liquid scintillation counting. Determine non-specific uptake at 4°C. Calculate the percentage inhibition of specific uptake at each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Part 2: Antimicrobial and Anticancer Applications
Beyond the central nervous system, derivatives incorporating the (4-Chlorophenyl)(phenyl)methanamine scaffold have demonstrated significant potential as both antimicrobial and anticancer agents.[2][6][7] This expansion of the scaffold's biological profile highlights its versatility as a template for designing molecules that can interact with a diverse array of biological targets.
Antimicrobial Activity
Several studies have reported the synthesis of (4-Chlorophenyl)(phenyl)methanamine derivatives with notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8] While the precise mechanisms are often still under investigation, the activity is typically introduced by functionalizing the primary amine with various heterocyclic or aromatic moieties.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Adjust the turbidity of an overnight culture of the target microorganism to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism in medium, no compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| (4-(Chloromethyl)phenyl)methanamine HCl Derivative | Staphylococcus aureus | 32 | [2] |
| (4-(Chloromethyl)phenyl)methanamine HCl Derivative | Escherichia coli | 64 | [2] |
| Novel Methanone Derivatives | Various Bacterial Strains | Active | [6] |
Anticancer Activity
A growing body of evidence supports the use of the (4-Chlorophenyl)(phenyl)methanamine scaffold in the design of cytotoxic agents.[3][7] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of a panel of human cancer cell lines.[7]
-
Cell Plating: Seed cells from the desired cancer cell line (e.g., MCF-7, HCT-116) into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for a fixed period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the unbound dye by washing with 1% (v/v) acetic acid and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the percentage of inhibition versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
| Compound Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 1-(4-chlorobenzhydryl) piperazine derivative | A549 (Lung) | 8.24 | [3] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | Varies | [7] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast) | Varies | [7] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon) | Varies | [7] |
Part 3: Synthesis and Stereochemical Integrity
The biological activity of (4-Chlorophenyl)(phenyl)methanamine derivatives is profoundly influenced by their three-dimensional structure. Therefore, controlled synthesis and rigorous stereochemical characterization are paramount.
Synthetic Strategies
Enantiomerically pure (4-Chlorophenyl)(phenyl)methanamine can be accessed through several routes. One of the most efficient methods is the asymmetric hydrogenation of a corresponding prochiral imine using a chiral catalyst, such as a Ruthenium-TsDPEN complex.[5] This approach offers high atom economy and excellent enantioselectivity.[5] Alternatively, classical resolution involves reacting the racemic amine with a chiral resolving agent, like (+)-tartaric acid, to form diastereomeric salts.[5] These salts possess different solubilities, allowing one diastereomer to be selectively crystallized and subsequently converted back to the pure enantiomer.[5]
The Critical Role of Chirality
Chirality is a defining feature of the (4-Chlorophenyl)(phenyl)methanamine scaffold. The spatial arrangement of the two phenyl rings and the amine group around the chiral carbon center dictates how the molecule fits into the binding pocket of its biological target. It is common for one enantiomer (e.g., the R-enantiomer) to be significantly more potent or selective for a given target than its mirror image (the S-enantiomer). Therefore, verifying the enantiomeric excess (e.e.) of the final compound, typically via chiral High-Performance Liquid Chromatography (HPLC), is a non-negotiable step in the quality control process for any research or development involving these compounds.[5]
Conclusion and Future Directions
The (4-Chlorophenyl)(phenyl)methanamine scaffold has proven to be a remarkably fruitful starting point for the discovery of biologically active molecules. Its derivatives are potent modulators of the central nervous system through their interactions with monoamine transporters, and they exhibit a diverse and expanding range of activities, including promising antimicrobial and anticancer effects.
Future research should focus on several key areas:
-
Optimizing Selectivity: Synthesizing novel derivatives to achieve higher selectivity for individual monoamine transporter subtypes to create agents with more refined therapeutic effects and fewer side effects.
-
Mechanistic Elucidation: Investigating the specific molecular mechanisms underlying the observed anticancer and antimicrobial activities to identify novel cellular targets.
-
Pharmacokinetic Profiling: Improving the drug-like properties (ADME/Tox) of lead compounds to enhance their potential for clinical development.
By continuing to explore the rich chemical space surrounding this privileged scaffold, the scientific community can unlock new therapeutic agents to address unmet needs in neuroscience, oncology, and infectious disease.
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An In-Depth Technical Guide: The 4-Chlorobenzhydrylamine Scaffold as a Core Pharmacophore for Monoamine Transporter Ligands
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission and primary targets for a vast array of therapeutics and substances of abuse.[1] The development of ligands with specific MAT interaction profiles is a cornerstone of modern neuropharmacology. This guide provides a detailed examination of the 4-chlorobenzhydrylamine scaffold, a privileged pharmacophore that has proven to be a versatile foundation for designing potent and selective MAT ligands. We will explore the foundational structure-activity relationships (SAR), detail the critical experimental workflows for ligand characterization, and provide actionable protocols for in vitro assays. The overarching goal is to equip researchers with the technical knowledge and practical insights required to leverage this chemical scaffold in the pursuit of next-generation neurological therapeutics, including the promising class of triple reuptake inhibitors (TRIs).
The Central Role of Monoamine Transporters (MATs) in Neuropharmacology
The Neurobiology of DAT, NET, and SERT
Monoamine transporters are integral membrane proteins belonging to the Solute Carrier 6 (SLC6) family.[1][2] They are located on the presynaptic terminals of their respective neurons and are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the neuron.[1] This reuptake process is the primary mechanism for terminating the neurotransmitter's signal, thereby controlling the duration and magnitude of synaptic transmission. The precise regulation of these monoamines is fundamental to a wide range of physiological and cognitive functions, including mood, motivation, attention, and reward.
Therapeutic and Pharmacological Significance
Given their critical role in neurotransmitter homeostasis, MATs are the targets for a wide array of clinically significant drugs.[1]
-
Antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine function by blocking SERT and/or NET.[1][3][4]
-
ADHD Medications: Drugs such as methylphenidate primarily inhibit DAT, enhancing dopaminergic and noradrenergic tone to improve focus and attention.[1]
-
Substances of Abuse: Psychostimulants like cocaine exert their reinforcing effects by inhibiting the reuptake of dopamine, leading to a surge in synaptic DA levels.[1]
The development of ligands with tailored selectivity profiles—ranging from highly selective for one transporter to "triple reuptake inhibitors" (TRIs) that engage all three—is an area of intense research aimed at treating complex neuropsychiatric disorders like treatment-resistant depression.[3][5][6]
The 4-Chlorobenzhydrylamine Pharmacophore: A Foundation for MAT Ligand Design
The benzhydrylamine moiety, characterized by two phenyl rings attached to a central carbon which is also bonded to an amine group, is a classic pharmacophore for MAT ligands. Its structural rigidity and potential for diverse substitutions make it an ideal starting point for drug design. The addition of a chlorine atom at the 4-position of one of the phenyl rings introduces specific electronic and steric properties that have proven beneficial for achieving high affinity and selectivity at the monoamine transporters.
This scaffold can be seen as an evolution from earlier work on benztropine analogues, which were potent DAT inhibitors but often suffered from off-target effects.[1] Systematic modification of the benzhydrylamine core, particularly with halogen substitutions, has allowed for the fine-tuning of activity and the mitigation of undesirable interactions.[1]
Key Structure-Activity Relationships (SAR)
The development of potent and selective ligands from the 4-chlorobenzhydrylamine core is guided by a systematic understanding of its structure-activity relationships.
Influence of Aromatic Ring Substitutions
The substitution pattern on the two phenyl rings is a critical determinant of a ligand's affinity and selectivity profile.
-
Position of Halogen: Placing a chlorine atom at the 4-position (para) of one ring generally enhances potency at DAT and NET.[7] Symmetrical di-chloro substitution (4,4'-dichloro) can further augment this affinity.
-
Steric and Electronic Effects: The introduction of different substituents alters the molecule's interaction with the transporter binding pocket. For example, moving from an unsubstituted compound to a 4-chloro substituted analog can significantly improve SERT potency, a key step in shifting a ligand from a DAT/NET selective inhibitor towards a triple reuptake inhibitor profile.[7]
Modifications of the Primary Amine
The primary amine is a crucial interaction point. Modifications at this position can drastically alter the ligand's pharmacology.
-
N-Alkylation: Increasing the length of N-alkyl substituents (e.g., from hydrogen to methyl to ethyl) can systematically improve SERT activity.[7] This is a common strategy to modulate the SERT/DAT/NET potency ratio.
-
Tropane Ring Fusion: Incorporating the amine into a tropane ring system, as seen in benztropine and its analogs, often leads to highly potent DAT inhibitors.[8] However, the combination of bulky N-substituents and bulky groups at the 3-position of the tropane ring can be detrimental to DAT binding, highlighting the delicate steric balance required for optimal affinity.[8]
Engineering Triple Reuptake Inhibitors (TRIs)
The rationale behind developing TRIs is that simultaneously elevating all three monoamines (DA, NE, and 5-HT) may offer a more robust and faster-acting antidepressant effect, particularly for symptoms like anhedonia which are linked to deficient dopamine activity.[3][5] The 4-chlorobenzhydrylamine scaffold is well-suited for this purpose. By combining beneficial substitutions—such as a 4-chloro group on a phenyl ring and optimizing the N-alkyl substituent—it is possible to design compounds that exhibit potent inhibition across all three monoamine transporters.[7][9]
Data Summary: Representative Affinities of Benzhydrylamine Analogs
The following table summarizes representative binding affinity data (Ki, nM) for compounds based on the benzhydrylamine or related scaffolds to illustrate SAR principles. Lower Ki values indicate higher binding affinity.
| Compound Class | R1 (Phenyl 1) | R2 (Phenyl 2) | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| Benztropine Analog | H | H | N-Methyl (Tropane) | Potent (<10) | Moderate | Weak | DAT Selective |
| Dichloro-Analog | 4-Cl | 4-Cl | H | 1.55 | 14.1 | 259 | DAT/NET > SERT |
| Chloro-Analog | 4-Cl | H | H | 2.29 | 78.4 | 155 | DAT > NET/SERT |
| Phenylpiperidine | 4-Cl-Phenyl | - | Carboxamide | - | High | High | SNRI-like |
| Centanafadine | H | H | (S)-piperidine | 38 | 6 | 83 | TRI |
| Dasotraline | 4-Cl | 4-Cl | H | 3 | 4 | 15 | TRI |
Data compiled and interpreted from multiple sources for illustrative purposes.[6][8][9]
Experimental Workflow for Ligand Characterization
The evaluation of novel compounds based on the 4-chlorobenzhydrylamine pharmacophore follows a standardized, multi-step workflow designed to determine their potency, selectivity, and mechanism of action at the monoamine transporters.
Ligand Synthesis
The synthesis of 4-chlorobenzhydrylamine and its analogs can be achieved through various organic chemistry routes. A common method involves the reaction of 4-chlorobenzophenone with a hydroxylamine compound to form an oxime, which is subsequently reduced to yield the final 4-chlorobenzhydrylamine product.[10] This method offers mild reaction conditions suitable for industrial-scale production.[10]
In Vitro Characterization: The Core Assays
The foundational characterization of any new MAT ligand relies on two key in vitro assays: radioligand binding and neurotransmitter uptake inhibition.[11][12] These assays are typically performed using either cell lines stably expressing a single human monoamine transporter (e.g., HEK293 cells) or synaptosomes prepared from specific rat brain regions rich in the transporter of interest (e.g., striatum for DAT).[11][13]
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known high-affinity radioligand from the transporter. The result, expressed as an inhibition constant (Ki), is a direct measure of the compound's binding affinity.[14]
-
Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transport of a radiolabeled monoamine substrate (e.g., [3H]dopamine) into the cell or synaptosome. The result, expressed as an IC50 value, reflects the compound's functional potency as an inhibitor.[2][13]
The combination of binding and uptake data provides a comprehensive biochemical "fingerprint" for each new compound.[11]
Visualization of the Experimental Workflow
The logical flow from compound synthesis to comprehensive in vitro characterization is depicted below.
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Foreword: Navigating the Stability Landscape of a Key Intermediate
An In-depth Technical Guide to the Stability of 4-Chlorobenzhydrylamine in Different Solvents
Intended Audience: Researchers, scientists, and drug development professionals.
4-Chlorobenzhydrylamine is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably antihistaminic agents like Levocetirizine.[1] Its chemical integrity is paramount, as any degradation can impact the yield and purity of the final active pharmaceutical ingredient (API), potentially introducing impurities that could have safety implications. The stability of this compound, particularly in solution, is a critical parameter for process development, formulation, and analytical method development.
This technical guide addresses the notable scarcity of publicly available, in-depth stability studies for 4-Chlorobenzhydrylamine in various solvents.[1] In light of this, we will pivot from a simple data repository to a comprehensive framework for understanding and evaluating the stability of this molecule. This document is designed to empower researchers by providing the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary to conduct robust stability assessments in their own laboratory settings. Our focus is on explaining the "why" behind experimental choices, ensuring a scientifically rigorous and self-validating approach to stability testing.
Molecular Structure and Inherent Stability Considerations
4-Chlorobenzhydrylamine, with the chemical formula C₁₃H₁₂ClN, possesses a structure that offers clues to its potential stability liabilities.[2]
-
Primary Amine Group (-NH₂): This functional group is a primary site for reactivity. It can act as a nucleophile and is susceptible to oxidation. The pKa of the conjugate acid is predicted to be around 8.08, indicating it will be protonated at acidic pH, which can influence its reactivity and solubility.[2]
-
Benzhydryl Moiety: The two phenyl rings attached to a central carbon atom create a sterically hindered environment around the amine. This steric hindrance can offer some protection against certain types of degradation.
-
Chlorine Atom: The electron-withdrawing nature of the chlorine on one of the phenyl rings can influence the electronic properties of the molecule, potentially affecting its susceptibility to oxidative or photolytic degradation.
-
Chiral Center: The central carbon atom is a chiral center.[1] Racemization, the conversion of one enantiomer to a mixture of both, can be a concern under certain pH and temperature conditions, although this is less common for this type of molecule compared to compounds with more labile chiral centers.
Given these structural features, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation . The choice of solvent will play a critical role in the prevalence and rate of these degradation pathways.
The Role of Solvents in the Stability of 4-Chlorobenzhydrylamine
The principle of "like dissolves like" governs solubility, but the interaction between a solute and solvent also dictates the stability of the solute.[3] Solvents can participate directly in degradation reactions (e.g., hydrolysis in water) or indirectly by promoting the interaction between the solute and other reactive species (e.g., dissolved oxygen).
Protic vs. Aprotic Solvents
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds and can act as both hydrogen bond donors and acceptors. While 4-Chlorobenzhydrylamine has limited solubility in water, it is soluble in alcohols like methanol and ethanol.[1][2] The primary concern in protic solvents, especially water, is hydrolysis . Although benzhydrylamines are generally not highly susceptible to hydrolysis, extreme pH conditions (acidic or basic) can promote this degradation pathway. The presence of water in organic protic solvents can be a critical factor.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They are generally considered good solvents for a wide range of organic molecules. For compounds prone to hydrolysis, aprotic solvents are often a better choice for long-term storage of solutions. However, some aprotic solvents like DMSO can be problematic as they can be hygroscopic (absorb water from the atmosphere) and can promote oxidation under certain conditions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The solubility of the polar 4-Chlorobenzhydrylamine hydrochloride salt is expected to be very low in non-polar solvents. The free base form may have slightly better solubility but is still likely to be poorly soluble. Due to low solubility, these are generally not practical solvents for most applications involving this compound.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development for establishing the intrinsic stability of a drug substance.[4][5][6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7]
The following sections provide a detailed, step-by-step methodology for conducting forced degradation studies on 4-Chlorobenzhydrylamine.
Analytical Methodology: The Foundation of a Stability Study
Before initiating forced degradation, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[8][9] This method must be able to separate the intact 4-Chlorobenzhydrylamine from all potential degradation products.
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
A common starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with UV detection.
Experimental Protocols for Forced Degradation
The following protocols are designed as a comprehensive starting point. The conditions (temperature, concentration of reagents, duration) may need to be adjusted based on the observed rate of degradation. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent compound.
Stock Solution Preparation:
Prepare a stock solution of 4-Chlorobenzhydrylamine in a suitable solvent where it is known to be soluble, such as methanol.[1] For aqueous stress conditions, an initial stock in an organic solvent may be necessary due to the compound's limited water solubility, followed by dilution into the aqueous stress medium.[10]
3.2.1. Hydrolytic Degradation (Acid and Base)
-
Principle: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.[6][7]
-
Protocol:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[1]
-
At specified time points, withdraw samples, neutralize them (for acid and base samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
3.2.2. Oxidative Degradation
-
Principle: To evaluate the compound's sensitivity to oxidation.[6]
-
Protocol:
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).[1]
-
At defined time points, withdraw samples and dilute them with the mobile phase for HPLC analysis.
-
3.2.3. Thermal Degradation
-
Principle: To assess the stability of the compound at elevated temperatures.[1]
-
Protocol:
-
Solid State: Expose the solid powder of 4-Chlorobenzhydrylamine to a high temperature (e.g., 105°C) in a controlled oven.
-
Solution State: Reflux a solution of the compound in a suitable solvent (e.g., methanol) at its boiling point.
-
At specified time points, sample the material (dissolving the solid sample in a suitable solvent first) and analyze by HPLC.
-
3.2.4. Photodegradation
-
Principle: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose a solution of 4-Chlorobenzhydrylamine (in a photostable solvent like acetonitrile or water) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for 4-Chlorobenzhydrylamine (Template)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of 4-Chlorobenzhydrylamine | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | |||
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | |||
| Neutral Hydrolysis | Water | 2 hours | 80°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | N/A | 48 hours | 105°C | |||
| Thermal (Solution) | Methanol | 8 hours | Reflux | |||
| Photolytic (Solid) | ICH Q1B | |||||
| Photolytic (Solution) | ICH Q1B |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of a comprehensive stability assessment for 4-Chlorobenzhydrylamine.
Caption: Workflow for assessing the stability of 4-Chlorobenzhydrylamine.
Hypothetical Degradation Pathway under Oxidative Stress
Based on the structure, a likely point of oxidative attack is the amine group. The following diagram illustrates a hypothetical pathway.
Caption: A potential oxidative degradation pathway of 4-Chlorobenzhydrylamine.
Recommended Storage and Handling
Based on general chemical principles and available data for the solid form, the following storage conditions are recommended to ensure long-term stability:
-
Solid Form: Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) to minimize potential degradation from atmospheric moisture and oxygen.[1][2] Protect from light.[1]
-
Solutions: The stability of 4-Chlorobenzhydrylamine in solution is highly solvent and condition-dependent. For short-term use, solutions in polar aprotic solvents like DMSO or DMF are likely preferable to aqueous or alcoholic solutions. Aqueous solutions, if required, should be prepared fresh and not stored for extended periods, as suggested for structurally related compounds.[10] It is strongly recommended to perform a stability assessment in the specific solvent system being used for an application if the solution is to be stored for any length of time.
Conclusion
References
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Forced Degradation Studies - SciSpace. [Link]
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Forced Degradation Studies - MedCrave online. [Link]
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Stability Indicating Forced Degradation Studies - RJPT. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
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Analytical Techniques In Stability Testing - Separation Science. [Link]
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4-Chlorobenzhydrylamine hydrochloride - LookChem. [Link]
- A kind of resolution method of (R)-(-)
- A kind of method preparing 4-chlorobenzhydrylamine - Google P
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[Microbial Degradation and 4-chlorophenylacetic Acid...] - PubMed. [Link]
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Stability indicating study by using different analytical techniques - IJSDR. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]
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Chlorobenzene Degradation Pathway - Eawag-BBD. [Link]
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Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. [Link]
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(PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
I. Introduction: Characterizing a Novel Diphenylmethanamine Analog
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, also known as bis(4-chlorophenyl)methanamine, belongs to the diarylmethane class of compounds. This structural motif is present in a wide range of biologically active molecules, and as such, novel derivatives like this one warrant a thorough investigation to determine their pharmacological profile. The initial characterization of any new chemical entity (NCE) relies on a robust panel of in vitro assays to determine its biological activity, potential toxicity, and drug-like properties.[1][2] This "fail early, fail cheap" strategy is critical in drug discovery to identify promising lead candidates and eliminate those with unfavorable characteristics, thereby reducing late-stage attrition.[1]
This document provides a comprehensive guide for the initial in vitro screening of this compound. It details the rationale and step-by-step protocols for a foundational assay cascade designed to assess cytotoxicity, potential interactions with a major class of drug targets (G-Protein Coupled Receptors), and effects on key drug-metabolizing enzymes (Cytochrome P450s). The goal is to build a foundational dataset that will guide subsequent, more targeted investigations.
II. Foundational In Vitro Assay Cascade
The initial assessment of a novel compound involves a tiered approach. The first tier establishes the compound's general effect on cell health (cytotoxicity), which is crucial for interpreting data from subsequent, more specific assays. The second tier explores potential mechanisms of action by screening against broad target classes. The third tier evaluates the compound's potential to cause drug-drug interactions.
Caption: Foundational in vitro assay workflow for a novel compound.
III. Tier 1: Cytotoxicity Assessment
A. Rationale and Causality
Before investigating specific biological targets, it is essential to determine the concentrations at which this compound exerts cytotoxic effects.[3][4] Cytotoxicity assays measure the degree to which a compound is toxic to cells.[4] This information is critical for two primary reasons:
-
Informing Dose Selection: Subsequent assays investigating specific mechanisms (e.g., receptor binding) must be conducted at non-cytotoxic concentrations to ensure that the observed effects are due to specific target interactions rather than general cell death.
-
Preliminary Safety Profile: High cytotoxicity at low concentrations can be an early indicator of a poor safety profile, potentially halting further development.[5]
The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
B. Data Presentation: Hypothetical Cytotoxicity Profile
The results of a cytotoxicity assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | MTT | 18.2 |
| A549 | Lung Carcinoma | MTT | 29.7 |
| HepG2 | Hepatocellular Carcinoma | MTT | 35.1 |
C. Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cell lines.[9]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[6]
-
After the treatment incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[9]
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
IV. Tier 2: G-Protein Coupled Receptor (GPCR) Binding Assay
A. Rationale and Causality
GPCRs are a large family of transmembrane receptors that are common targets for a wide range of pharmaceuticals. The structural features of this compound are similar to compounds known to interact with monoamine transporters and GPCRs. Therefore, assessing its ability to bind to a representative GPCR is a logical step in target deconvolution.
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[11][12] These assays are highly sensitive and provide quantitative data on receptor expression and ligand affinity.[11] A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.[13]
Caption: Workflow for a competitive radioligand binding assay.
B. Detailed Protocol: Radioligand Competition Binding Assay
This protocol describes a general method to determine the binding affinity (Ki) of this compound for a specific GPCR.[14]
-
Reagent Preparation:
-
Binding Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Cell Membranes: Use commercially available cell membranes prepared from cells overexpressing the GPCR of interest, or prepare them in-house.
-
Radioligand: Select a radioligand with high affinity and specificity for the target receptor (e.g., [³H]-dopamine for the dopamine receptor). Dilute to a working concentration (typically at or near its Kd value) in binding buffer.
-
Test Compound: Prepare serial dilutions of this compound in binding buffer.
-
Non-specific Competitor: Prepare a high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and the high concentration of the non-specific competitor.
-
Test Compound: Add cell membranes, radioligand, and the serial dilutions of the test compound.
-
-
Incubation:
-
Add the cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells.
-
Add the radioligand to all wells.
-
Add the test compound dilutions, non-specific competitor, or buffer to the appropriate wells.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature). The exact time and temperature will depend on the specific receptor and radioligand used.[11]
-
-
Filtration and Washing:
-
Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mat in a scintillation vial or bag with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
V. Tier 3: Cytochrome P450 (CYP) Inhibition Assay
A. Rationale and Causality
Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the metabolism of most drugs.[15][16] Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or loss of efficacy.[17][18] Therefore, assessing the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is a critical component of early ADME-Tox profiling.[19][20]
The assay measures the effect of the test compound on the ability of human liver microsomes (a source of CYP enzymes) to metabolize a specific probe substrate for each CYP isoform.[17] A decrease in the rate of metabolite formation indicates inhibition.[18] The half-maximal inhibitory concentration (IC50) is then determined.[17]
B. Data Presentation: Hypothetical CYP450 Inhibition Profile
| CYP Isoform | Probe Substrate | IC₅₀ (µM) for this compound |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | 22.5 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | 8.9 |
C. Detailed Protocol: CYP450 Inhibition Assay
This protocol is a general method for determining the IC50 of a test compound against major CYP isoforms using human liver microsomes.[18]
-
Reagent Preparation:
-
Human Liver Microsomes (HLM): Obtain pooled HLM and store at -80°C.
-
Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Probe Substrates: Prepare stock solutions of isoform-specific substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) in a suitable solvent.
-
Test Compound: Prepare serial dilutions of this compound.
-
Positive Control Inhibitors: Prepare known inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4).
-
-
Incubation:
-
In a 96-well plate, add HLM, buffer, and the test compound (or positive control inhibitor, or vehicle).
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate and the cofactor solution.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold stop solution, typically acetonitrile, which may also contain an internal standard for analytical quantification. This step precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of metabolite formed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
VI. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays—cytotoxicity, potential GPCR binding, and CYP450 inhibition—will form a critical foundation for decision-making. Should the compound demonstrate an acceptable cytotoxicity profile and interesting activity in the primary assays, further investigations would be warranted. These could include screening against a broader panel of receptors and kinases, assessing metabolic stability, and exploring other ADME-Tox parameters such as plasma protein binding and permeability. This systematic approach ensures that only the most promising candidates with well-characterized properties advance in the drug discovery pipeline.
VII. References
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BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
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Al-Sammarraie, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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IQVIA. (n.d.). In Vitro Metabolism. Retrieved from [Link]
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Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]
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Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]
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Plant, N. (2009). In Vitro Assays for Induction of Drug Metabolism. In Methods in Molecular Biology, vol 481. Humana Press. Retrieved from [Link]
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Myshkin, E., & Tautermann, C. S. (2020). GPCR-radioligand binding assays. In Methods in Molecular Biology, vol 2127. Humana Press. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Frontage Laboratories. (n.d.). ADME / Tox Screening. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
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Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
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Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH Probe Development Center. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, 4-chloro-alpha-phenyl-, (alphar)-. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). (4-chlorophenyl)methanamine. Retrieved from [Link]
-
precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from [Link]
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using 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine as a chiral resolving agent
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-α-phenylbenzenemethanamine as a robust chiral resolving agent for acidic compounds.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical landscape, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different effects in biological systems. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern drug development.
Among the various techniques for chiral resolution, diastereomeric salt formation remains one of the most reliable, scalable, and economically viable methods, particularly for large-scale industrial applications.[1][2] This classical method involves the reaction of a racemic mixture with an enantiomerically pure "resolving agent."[3] The reaction creates a pair of diastereomers which, unlike enantiomers, possess different physical properties like solubility, allowing for their separation by methods such as fractional crystallization.[4][5]
This application note provides a comprehensive guide to using 4-Chloro-α-phenylbenzenemethanamine, a potent chiral amine, as a resolving agent for the separation of racemic acidic compounds. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer expert insights into optimizing the resolution process.
Profile of the Resolving Agent: 4-Chloro-α-phenylbenzenemethanamine
4-Chloro-α-phenylbenzenemethanamine, also known as (4-chlorophenyl)(phenyl)methanamine, is a chiral amine that serves as an effective resolving agent for a variety of racemic carboxylic acids and other acidic compounds. Its efficacy stems from its ability to form stable, often crystalline, diastereomeric salts with acidic functional groups. The presence of the phenyl and 4-chlorophenyl groups provides the steric and electronic characteristics necessary for effective chiral recognition and the formation of well-defined crystal lattices.
Table 1: Physicochemical Properties of 4-Chloro-α-phenylbenzenemethanamine
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)-phenylmethanamine | [6] |
| Molecular Formula | C₁₃H₁₂ClN | [6][7] |
| Molecular Weight | 217.69 g/mol | [6][7] |
| Appearance | Varies by form (e.g., liquid, solid salt) | |
| Type | Chiral Basic Resolving Agent | [5] |
| Typical Application | Resolution of Racemic Acids | [5][8] |
The resolving agent must be used in its enantiomerically pure form, i.e., as either (R)-(4-chlorophenyl)(phenyl)methanamine or (S)-(4-chlorophenyl)(phenyl)methanamine, to resolve a racemate.[5]
The Mechanism: A Foundation in Diastereomeric Differentiation
The fundamental principle of this resolution technique is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[5] When a racemic acid, (±)-Acid, is treated with a single enantiomer of the chiral amine, for instance, the (R)-amine, two diastereomeric salts are formed:
-
(R)-Acid · (R)-Amine
-
(S)-Acid · (R)-Amine
These two products are diastereomers. They have different three-dimensional arrangements and, crucially, different physical properties.[2] The success of the resolution hinges on the difference in solubility between these two diastereomeric salts in a specific solvent system. By carefully selecting the solvent and controlling conditions like temperature, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.[4][9]
Protocol I: Screening for Optimal Resolution Conditions
The selection of an appropriate solvent system is the most critical factor in a successful diastereomeric resolution; it is often an empirical process.[1][9] A screening protocol is essential to efficiently identify conditions that provide both high yield and high enantiomeric excess (ee).
Objective: To identify a solvent or solvent mixture where the two diastereomeric salts exhibit a significant solubility difference.
Materials:
-
Racemic acid to be resolved
-
Enantiopure (R)- or (S)-4-Chloro-α-phenylbenzenemethanamine
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)
-
Array of small-scale reaction vessels (e.g., 96-well plate or small vials)[10]
Methodology:
-
Preparation: In separate vessels, prepare stock solutions of the racemic acid and the chiral resolving agent in a suitable, highly-solvating solvent like methanol.
-
Salt Formation: In each vessel of the array, combine stoichiometric amounts (typically 1:1 molar ratio to start) of the acid and amine solutions.[10]
-
Solvent Evaporation: Remove the initial solvent (e.g., using a Genevac evaporator or nitrogen stream) to leave behind the dry mixture of diastereomeric salts.[10]
-
Screening: To each vessel, add a different test solvent or solvent mixture.
-
Equilibration: Seal the vessels and agitate them (e.g., by stirring or shaking) at an elevated temperature (e.g., 45-60 °C) for several hours to ensure salt formation and dissolution. Then, allow the vessels to cool slowly to room temperature, followed by a period at a lower temperature (e.g., 4 °C), to induce crystallization.
-
Observation & Analysis: Visually inspect each vessel for the presence of a crystalline solid. If crystals have formed, isolate the solid (filtration) and the supernatant. Analyze both the solid and the mother liquor to determine the yield and enantiomeric excess of the acid. Chiral HPLC is the preferred method for this analysis.[8]
-
Selection: The ideal system is one that yields a crystalline solid with a high diastereomeric excess (and thus high enantiomeric excess after liberation) and a good recovery rate.
Protocol II: Preparative Scale Resolution of a Racemic Acid
This protocol provides a detailed, step-by-step workflow for resolving a model racemic carboxylic acid on a preparative scale using (R)-4-Chloro-α-phenylbenzenemethanamine.
Part A: Diastereomeric Salt Formation & Crystallization
Rationale: This step creates the diastereomeric salts and selectively crystallizes the less soluble one based on the conditions identified during screening. Slow cooling is crucial for forming well-ordered crystals and achieving high purity.
Materials:
-
Racemic Acid (1.0 equiv)
-
(R)-4-Chloro-α-phenylbenzenemethanamine (0.5 - 1.0 equiv, stoichiometry is a key variable)[2]
-
Optimal solvent (determined from screening)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
In a flask, dissolve the racemic acid in the minimum amount of hot solvent.
-
In a separate flask, dissolve the (R)-4-Chloro-α-phenylbenzenemethanamine in the minimum amount of the same hot solvent.
-
Slowly add the amine solution to the acid solution with stirring. A precipitate may form immediately.
-
Heat the mixture until a clear solution is obtained. If it doesn't fully dissolve, add a small amount of additional solvent.
-
Allow the flask to cool slowly and undisturbed to room temperature. For optimal crystal growth, insulating the flask can be beneficial.
-
Once at room temperature, cool the flask further in an ice bath or refrigerator for several hours to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystalline salt. This is the enantiomerically enriched diastereomeric salt.
Part B: Liberation of the Enriched Acid
Rationale: This step breaks the ionic bond of the salt to release the free acid and the protonated amine, which will be partitioned into aqueous and organic phases.
Procedure:
-
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
While stirring vigorously, add a strong acid (e.g., 2M HCl) dropwise until the aqueous phase is acidic (pH 1-2).[5] All solids should dissolve, forming two clear layers.
-
Transfer the mixture to a separatory funnel and separate the layers. The enantiomerically enriched acid is now in the organic layer. The protonated chiral amine is in the aqueous layer.
-
Extract the aqueous layer 2-3 times with fresh portions of the organic solvent.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
Part C: Recovery of the Chiral Resolving Agent
Rationale: Recovering the expensive chiral resolving agent is essential for the economic viability of the process. This is achieved by neutralizing the protonated amine to its free base form, which can then be extracted from the aqueous solution.
Procedure:
-
Take the acidic aqueous layer from Part B, Step 3.
-
Cool the solution in an ice bath and, with stirring, slowly add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH 12-14).[11] The free amine may precipitate.
-
Extract the free 4-Chloro-α-phenylbenzenemethanamine from the aqueous solution 3-4 times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the chiral resolving agent, which can be reused.
Analysis and Data Interpretation
The success of a chiral resolution is quantified by two key metrics: the chemical yield of the desired enantiomer and its enantiomeric excess (ee).
-
Yield (%): The amount of the desired enantiomer obtained relative to the theoretical maximum (which is 50% of the starting racemic material in a classical resolution).
-
Enantiomeric Excess (ee %): A measure of the purity of the final product, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Table 2: Sample Data for a Model Resolution
| Parameter | Result | Method of Determination |
| Yield of Enriched Acid | 42% | Gravimetric analysis |
| Enantiomeric Excess (ee) | 98% | Chiral HPLC |
| Optical Rotation [α] | +[value]° (c=[conc], solvent) | Polarimetry |
| Yield of Recovered Amine | 95% | Gravimetric analysis |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - Solvent is too good (salts are too soluble).- Concentration is too low. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Add an anti-solvent (a solvent in which the salts are insoluble).- Scratch the inside of the flask to induce nucleation. |
| An oil forms instead of crystals | - Supersaturation is too high.- Cooling is too rapid.- Impurities are present. | - Dilute the solution slightly.- Ensure very slow cooling.- Purify the starting racemic material. |
| Low Yield (<30%) | - The diastereomeric salts have similar solubilities.- Significant material remains in the mother liquor. | - Re-screen for a more selective solvent.- Concentrate the mother liquor to attempt a second crop of crystals (purity may be lower). |
| Low Enantiomeric Excess (<90%) | - Poor selectivity of crystallization.- Co-precipitation of both diastereomers. | - Recrystallize the diastereomeric salt from the same or a different solvent system to upgrade purity.[11]- Ensure slow, controlled cooling during crystallization. |
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Lam, A. W. H., & Ng, K. M. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 6.
- BioDuro. (2018, March 23).
- Abreu, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
- Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- PubChem. (n.d.). Benzenemethanamine, 4-chloro-alpha-phenyl-, (alphar)-.
- PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Benchchem. (2025, December). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Maclennan, S. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Daicel Chiral Technologies. (n.d.).
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenemethanamine, 4-chloro-alpha-phenyl-, (alphar)- | C13H12ClN | CID 736033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
(4-Chlorophenyl)(phenyl)methanamine monoamine transporter binding assay
Application Note & Protocol
Title: In Vitro Characterization of (4-Chlorophenyl)(phenyl)methanamine Binding Affinity for Human Monoamine Transporters using Radioligand Displacement Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on characterizing the binding properties of (4-Chlorophenyl)(phenyl)methanamine at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. The (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold is a recognized pharmacophore for ligands targeting these critical monoamine transporters (MATs), which are pivotal in regulating neurotransmission and are primary targets for a wide range of therapeutics and psychoactive compounds.[1] We present a self-validating system of protocols, beginning with the essential radioligand saturation assays to determine key receptor characteristics (Kᵈ and Bₘₐₓ), followed by a detailed competitive displacement assay to ascertain the inhibitory constant (Kᵢ) of the test compound. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible results for evaluating the potency and selectivity of novel ligands.
Introduction: The Significance of Monoamine Transporter Ligands
Monoamine transporters (MATs) are a class of transmembrane proteins belonging to the Solute Carrier 6 (SLC6) family.[2][3] This family includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] Their primary physiological role is the rapid reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[4][5] This action terminates the neurotransmitter signal, thereby controlling the duration and magnitude of monoaminergic neurotransmission.
Due to their central role in brain function, MATs are major targets for medications developed to treat a variety of neuropsychiatric conditions, including depression, anxiety, and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][5] They are also the primary targets for many stimulant drugs of abuse, such as cocaine and amphetamines.[4][6]
The benzhydrylamine scaffold, of which (4-Chlorophenyl)(phenyl)methanamine is a representative example, is a foundational structure in the development of CNS-active agents, particularly inhibitors of monoamine transporters.[1] Characterizing the binding affinity and selectivity of novel compounds based on this scaffold is a critical step in drug discovery, providing a quantitative measure of a compound's potential to interact with these key therapeutic targets. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robustness in determining these interactions.[5][7]
Principle of the Competitive Binding Assay
The core of this application note is the competitive radioligand binding assay. This method quantifies the affinity of an unlabeled test compound—in this case, (4-Chlorophenyl)(phenyl)methanamine—for a specific receptor. The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand (a "radioligand") that has a known, high affinity for the target transporter.
The assay is performed by incubating a fixed concentration of the radioligand with the transporter-expressing membranes in the presence of varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptors. The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7][8]
The IC₅₀ is an assay-dependent value. To determine the intrinsic affinity of the test compound, the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation .[8] This equation corrects the IC₅₀ for the concentration and affinity (Kᵈ) of the radioligand used in the assay.
Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)
Where:
-
[L] is the concentration of the radioligand.
-
Kᵈ is the equilibrium dissociation constant of the radioligand for the transporter.
This relationship underscores why an initial saturation binding experiment to accurately determine the Kᵈ of the radioligand is a critical, self-validating step before proceeding with competitive assays.
Caption: Principle of the competitive radioligand binding assay.
Materials and Reagents
Equipment:
-
96-well microplates (polypropylene, round bottom)
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB, with glass fiber filters)
-
Cell harvester for rapid filtration
-
Liquid scintillation counter (e.g., PerkinElmer MicroBeta TriLux)[9]
-
Scintillation vials or plates
-
Multichannel pipettes
-
Plate shaker
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Spectrophotometer for protein quantification
Reagents & Consumables:
-
Test Compound: (4-Chlorophenyl)(phenyl)methanamine (CAS: 28022-43-7)
-
Cell Source: HEK293 cells stably expressing human DAT, NET, or SERT, or prepared cell membranes from a commercial vendor.
-
Radioligands (Tritiated, [³H]):
-
Non-Specific Binding (NSB) Displacers:
-
Buffers:
-
Binding Buffer (for DAT/NET): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Binding Buffer (for SERT): 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
-
Liquid Scintillation Cocktail
-
Protein Assay Reagent (e.g., Bradford dye)
Experimental Protocols
A robust characterization workflow is sequential. First, the tools of the assay (the radioligand and membrane preparation) must be characterized via a saturation experiment. Only then can these validated reagents be used to accurately characterize the test compound in a competitive assay.
Caption: Recommended workflow for monoamine transporter binding assays.
Preparation of hMAT-Expressing Membranes
Causality: This protocol provides a consistent source of transporters for the assay. Proper homogenization and washing are critical to remove endogenous substances and cellular components that could interfere with ligand binding.
-
Culture HEK293 cells stably expressing the target transporter (hDAT, hNET, or hSERT) to confluency.
-
Harvest cells by scraping into ice-cold PBS. Pellet cells by centrifugation (e.g., 1000 x g for 5 min at 4°C).
-
Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step is crucial for removing cytosolic factors.[8]
-
Resuspend the final pellet in a smaller volume of the appropriate Binding Buffer.
-
Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 1: Saturation Binding Assay (To Determine Kᵈ and Bₘₐₓ)
Causality: This experiment is performed to determine the binding affinity (Kᵈ) of the radioligand and the receptor density (Bₘₐₓ) in your specific membrane preparation.[7][11] The Kᵈ value is essential for the Cheng-Prusoff calculation, and the Bₘₐₓ serves as a quality control metric for your membrane prep.[8][12]
-
Prepare serial dilutions of the chosen radioligand (e.g., [³H]WIN 35,428 for hDAT) in the appropriate Binding Buffer. A typical concentration range would span from 0.1x to 10x the expected Kᵈ (e.g., 0.1 nM to 20 nM).
-
To a 96-well plate, add reagents in triplicate for each concentration point:
-
Total Binding: 50 µL Binding Buffer + 50 µL radioligand dilution + 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL NSB displacer (e.g., 10 µM GBR 12909) + 50 µL radioligand dilution + 100 µL membrane preparation.
-
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 120 minutes at 4°C for [³H]BTCP at DAT).[6] This time should be determined from kinetic experiments.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Allow the filters to dry. Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Protocol 2: Competitive Displacement Assay
Causality: This protocol directly measures the ability of (4-Chlorophenyl)(phenyl)methanamine to compete for the binding site of a known radioligand, allowing for the determination of its IC₅₀ and subsequent calculation of its Kᵢ.
-
Prepare a stock solution of (4-Chlorophenyl)(phenyl)methanamine in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the appropriate Binding Buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in Binding Buffer at a fixed concentration, typically at or near its Kᵈ value as determined in Protocol 1.[11]
-
To a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL Binding Buffer + 50 µL radioligand + 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL NSB displacer + 50 µL radioligand + 100 µL membrane preparation.
-
Competition: 50 µL of (4-Chlorophenyl)(phenyl)methanamine dilution + 50 µL radioligand + 100 µL membrane preparation.
-
-
Incubate, filter, and count the plates as described in steps 3-6 of Protocol 1.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
-
-
Saturation Analysis (from Protocol 1):
-
Plot Specific Binding (Y-axis) versus the concentration of the radioligand (X-axis).
-
Use non-linear regression analysis to fit the data to a "one-site specific binding" equation.
-
The software (e.g., GraphPad Prism) will calculate the best-fit values for Kᵈ (in nM) and Bₘₐₓ (in fmol/mg protein, after converting CPM to fmol).[12]
-
-
Competition Analysis (from Protocol 2):
-
Convert the specific binding CPM values for the competition points into a percentage of the maximum specific binding:
-
% Specific Binding = (Specific Binding at [Test Compound] / Mean Specific Binding of Total) * 100
-
-
Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of (4-Chlorophenyl)(phenyl)methanamine (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC₅₀) , from which the IC₅₀ is calculated.
-
-
Calculate the Inhibitory Constant (Kᵢ):
-
Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀ and the Kᵈ value from the saturation assay.[8]
-
Kᵢ = IC₅₀ / (1 + [[³H]Radioligand] / Kᵈ)
-
-
Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Radioligand Saturation Binding Parameters
| Transporter | Radioligand | Kᵈ (nM) ± SEM | Bₘₐₓ (fmol/mg protein) ± SEM |
| hDAT | [³H]WIN 35,428 | Value | Value |
| hNET | [³H]Nisoxetine | Value | Value |
| hSERT | [³H]S-Citalopram | Value | Value |
Table 2: Binding Affinity of (4-Chlorophenyl)(phenyl)methanamine at Monoamine Transporters
| Transporter | IC₅₀ (nM) ± SEM | Kᵢ (nM) ± SEM | Hill Slope | Selectivity Ratio (Kᵢ) |
| hDAT | Value | Value | Value | - |
| hNET | Value | Value | Value | hNET/hDAT = Value |
| hSERT | Value | Value | Value | hSERT/hDAT = Value |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration too high; Insufficient washing; Filter plate binding. | Use radioligand at or below its Kᵈ. Increase number/volume of washes. Pre-soak filter plates in 0.5% polyethyleneimine (PEI). |
| Low Specific Binding Signal | Low receptor density (Bₘₐₓ); Inactive membrane prep; Insufficient incubation time. | Increase amount of membrane protein per well. Use a fresh membrane aliquot. Perform a time-course experiment to determine equilibrium. |
| Poor Curve Fit / High Scatter | Pipetting errors; Incomplete mixing; Compound precipitation. | Use calibrated pipettes; ensure proper mixing after reagent addition. Check solubility of the test compound in the final assay buffer. |
| Hill Slope ≠ 1.0 | Complex binding mechanism (e.g., allostery); Experimental artifact. | A Hill slope significantly different from unity may indicate non-competitive interactions, requiring more complex models for analysis.[2] |
Conclusion
The protocols detailed in this application note provide a robust and validated framework for determining the binding affinity and selectivity of (4-Chlorophenyl)(phenyl)methanamine at human monoamine transporters. By following this systematic approach—beginning with the essential characterization of the assay reagents via saturation binding and proceeding to the competitive displacement assay—researchers can generate high-quality, reproducible data. This information is fundamental for structure-activity relationship (SAR) studies, lead optimization, and elucidating the pharmacological profile of novel CNS-active compounds.
References
- Benchchem. In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Revvity. Radiometric Ligand-Binding Assays.
- Gifford Bioscience. Radioligand Binding Assay.
- The GPCR Workgroup. Radioligand Binding Assay.
- Benchchem. Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
- GraphPad.
- Turku PET Centre. Bmax and KD.
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Benchchem. Technical Guide: Biological Activity of (R)-(4-Chlorophenyl)(phenyl)
- Indarte, M., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
- S. J., & S. G. (2018).
- ChemShuttle. (4-chlorophenyl)(phenyl)methanamine.
- PubChem. (4-Chlorophenyl)(phenyl)methanamine.
- Rossetti, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity.
- Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Singh, S., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry.
- ResearchGate. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
- precisionFDA. (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-.
- Davies, H. M., et al. (1996). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed.
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- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Radioligand Binding Assay - THE GPCR WORKGROUP [gpcr.ut.ee]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revvity.com [revvity.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Notes & Protocols: Characterizing 4-Chlorobenzhydrylamine in Dopamine Transporter (DAT) Inhibition Studies
Introduction: The Dopamine Transporter as a Critical Neuromodulator
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopaminergic neurotransmission.[1][2] Its primary function is to recapture dopamine from the synaptic cleft and transport it back into the presynaptic neuron, thereby controlling the duration, intensity, and spatial extent of dopamine signaling.[3][4] This reuptake mechanism is crucial for maintaining dopamine homeostasis, which is integral to processes such as motor control, motivation, reward, and cognition.[4]
Given its central role, DAT is a key target for a wide range of therapeutic agents developed for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. It is also the primary target for addictive psychostimulants such as cocaine and amphetamines.[5] Therefore, the characterization of novel compounds that interact with DAT is a cornerstone of neuroscience research and drug development.
This guide focuses on 4-Chlorobenzhydrylamine, a compound whose structural motif is relevant to medicinal chemistry programs targeting the dopamine transporter. While primarily known as a key intermediate in the synthesis of antihistamines like Cetirizine[6][7], its benzhydrylamine core is a feature in various centrally-acting compounds. These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the potential of 4-Chlorobenzhydrylamine or its analogs as DAT inhibitors, covering both in vitro functional characterization and in vivo behavioral assessment.
The Dopaminergic Synapse: Mechanism of DAT Inhibition
The efficacy of a DAT inhibitor is determined by its ability to block the reuptake of dopamine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This elevated concentration of dopamine results in enhanced and prolonged stimulation of postsynaptic dopamine receptors, leading to various physiological and behavioral effects.
Caption: Standard workflow for assessing locomotor effects of a test compound.
Detailed Protocol:
1. Materials and Reagents:
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beam arrays to detect horizontal and vertical movements.
-
Test Compound: 4-Chlorobenzhydrylamine dissolved in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween-80/90% saline).
-
Vehicle Control: The same vehicle used to dissolve the test compound.
-
Reference Compound: Cocaine (10-20 mg/kg, i.p.) can be used as a positive control.
2. Procedure:
-
Acclimation: Upon arrival, animals should be group-housed and allowed to acclimate to the vivarium for at least 7 days before testing.
-
Habituation: On the test day, place each animal individually into a locomotor activity chamber. Allow them to habituate to the novel environment for 30-60 minutes. T[8]his step is crucial to ensure that the subsequent activity measurement reflects the pharmacological effect of the drug rather than the animal's response to a new environment.
-
Administration:
-
After the habituation period, briefly remove each animal from the chamber.
-
Administer the test compound, vehicle, or reference compound via the desired route (intraperitoneal, i.p., is common). Doses should be determined from pilot studies.
-
-
Recording:
-
Immediately return the animal to the same chamber.
-
Begin recording locomotor activity automatically using the system's software. The recording duration is typically 60-120 minutes. 5[8][9]. Data Collection: The software will typically collect data in 5 or 10-minute bins, including:
-
Total distance traveled (cm).
-
Number of horizontal beam breaks.
-
Number of vertical beam breaks (rearing).
-
3. Data Analysis:
-
Analyze the data for the entire session (e.g., total distance traveled in 60 minutes) and as a time course (e.g., distance traveled in 10-minute bins).
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the activity of the different dose groups of 4-Chlorobenzhydrylamine to the vehicle-treated control group.
-
A significant increase in locomotor activity compared to the vehicle control suggests a psychostimulant-like effect, consistent with DAT inhibition.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
- Rothman, R. B., et al. (2002). In vitro characterization of novel monoamine transporter ligands. NIDA.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Core Chemical Characteristics of 4-Chlorobenzhydrylamine HCl. BenchChem.
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]
-
Swerdlow, N. R., et al. (2025). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. ResearchGate. [Link]
- Google Patents. (2010). CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine.
-
Kim, J. H., et al. (2022). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience. [Link]
-
JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. [Link]
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Dubovicky, M., et al. (2016). Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. Interdisciplinary Toxicology. [Link]
-
Velecká, A., et al. (2014). Novelty-induced Hyperactivity and Suppressed Cocaine Induced Locomotor Activation in Mice Lacking Threonine 53 Phosphorylation of Dopamine Transporter. PLoS ONE. [Link]
-
Foster, J. D., & Vaughan, R. A. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience. [Link]
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]
-
Zhao, Y., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature. [Link]
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- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Strategic Synthesis of (R)-(-)-4-chlorobenzhydrylamine, a Key Chiral Intermediate for Levocetirizine
Abstract
(R)-(-)-4-chlorobenzhydrylamine is a critical chiral intermediate in the synthesis of Levocetirizine, the active R-enantiomer of Cetirizine.[1][2] The efficacy and improved side-effect profile of Levocetirizine are directly linked to its specific stereochemistry, making the efficient, scalable, and enantiomerically pure synthesis of this intermediate a paramount concern in pharmaceutical manufacturing. This guide provides an in-depth analysis and detailed protocols for the synthesis of (R)-(-)-4-chlorobenzhydrylamine, focusing on the industrially prevalent method of chemical resolution of a racemic mixture using L-(+)-tartaric acid. We will explore the synthesis of the racemic precursor, the principles and practice of diastereomeric salt crystallization, and the liberation of the final, optically pure amine.
Introduction: The Significance of Chirality in Levocetirizine Synthesis
Levocetirizine is a potent, second-generation, non-sedating H1-antihistamine used to treat allergic conditions such as rhinitis and chronic urticaria.[1] Unlike its predecessor, the racemic Cetirizine, Levocetirizine offers similar therapeutic efficacy at half the dose, with a reduced incidence of central nervous system side effects like drowsiness.[1] This clinical advantage is attributed to the fact that the antihistaminic activity resides almost exclusively in the (R)-enantiomer.
The entire stereochemistry of the final Levocetirizine molecule is dictated by the chiral center in its key building block: (R)-(-)-4-chlorobenzhydrylamine. Therefore, securing a robust and economical supply of this intermediate with high enantiomeric purity is the cornerstone of the entire manufacturing process. While asymmetric synthesis routes have been explored, chemical resolution of the racemic amine remains a widely adopted strategy due to its reliability, scalability, and cost-effectiveness.[1][3]
This document outlines a validated, two-stage approach:
-
Synthesis of Racemic (±)-4-chlorobenzhydrylamine: A high-yield preparation of the starting material.
-
Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture.
Stage 1: Synthesis of Racemic (±)-4-chlorobenzhydrylamine
The most common laboratory and industrial synthesis of the racemic precursor begins with 4-chlorobenzophenone. The process involves a two-step reaction sequence: oximation followed by reduction.[2] This method is favored over older techniques like the Leuckart reaction, which requires high temperatures and often results in lower purity and yield.[2]
Overall Reaction Scheme
The synthesis proceeds as follows:
-
Step 1 (Oximation): 4-chlorobenzophenone reacts with a hydroxylamine compound to form 4-chlorobenzophenone oxime.
-
Step 2 (Reduction): The oxime is then reduced to yield (±)-4-chlorobenzhydrylamine.
Experimental Workflow: Synthesis of Racemic Amine
Caption: Chiral resolution of (±)-4-chlorobenzhydrylamine using L-(+)-tartaric acid.
Detailed Protocol: Chiral Resolution
Part A: Formation and Isolation of the Diastereomeric Salt [1][4]1. Setup: In a three-neck flask, dissolve L-(+)-tartaric acid (1.0 eq based on the desired enantiomer, i.e., 0.5 eq to total racemate) in water and heat to 55°C with stirring until fully dissolved. 2. Addition: In a separate vessel, dissolve (±)-4-chlorobenzhydrylamine (1.0 eq) in acetone. Add this solution dropwise to the tartaric acid solution over approximately 1 hour, maintaining the temperature at 55°C. 3. Crystallization: After the addition is complete, continue stirring at 55°C for an additional 2 hours. Then, cool the mixture to 20°C and stir for 1 hour to allow for complete crystallization. 4. Filtration: Filter the resulting slurry. The solid cake is the desired (R)-(-)-4-chlorobenzhydrylamine · L-(+)-tartrate salt. The filtrate (mother liquor) contains the majority of the (S)-(+)-enantiomer salt. 5. Recrystallization: To enhance enantiomeric purity, recrystallize the filtered solid cake from a mixture of acetone and water. Filter the purified salt and wash with a small amount of cold acetone. 6. Drying: Dry the white solid product under vacuum. The yield of the tartrate salt is typically around 30-35% based on the initial racemic mixture. [1] Part B: Liberation of (R)-(-)-4-chlorobenzhydrylamine [5]1. Setup: Suspend the purified (R)-(-)-4-chlorobenzhydrylamine · L-(+)-tartrate salt in a mixture of water and a suitable organic solvent like dichloromethane (DCM). 2. Basification: With vigorous stirring, add a 30% sodium hydroxide (lye) solution dropwise to adjust the pH of the aqueous layer to 9-10. 3. Extraction: Continue stirring for 2 hours. Transfer the mixture to a separatory funnel and separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM. 4. Purification: Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature (e.g., 25°C) to obtain the final product as an oil or low-melting solid. [5]The expected yield from the salt is typically high (>90%), with a chemical purity of ~98% by GC. [5]
| Parameter | Value | Source |
|---|---|---|
| Resolving Agent | L-(+)-Tartaric Acid | [1] |
| Solvent System | Acetone / Water | [1] |
| Reaction Temperature | 55°C, then cooling to 20°C | [1] |
| Yield (Tartrate Salt) | 30-35% (based on racemate) | [1] |
| Final Product Form | Oil / Low-melting solid | [5]|
Recovery and Racemization of the (S)-(+)-Enantiomer
For an economically viable and environmentally responsible process, the (S)-(+)-enantiomer remaining in the mother liquor should not be discarded. It can be recovered, racemized, and recycled back into the resolution process. Racemization can be achieved by heating the recovered (S)-amine in the presence of a strong acid. [1]This step significantly improves the overall yield and atom economy of the synthesis.
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product.
| Analysis | Technique | Typical Specification | Purpose |
| Optical Rotation | Polarimetry | [α]D +9.9° (c=1, water) for the tartrate salt | Confirms the presence of the correct enantiomer. |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% enantiomeric excess (e.e.) | Quantifies the ratio of (R) to (S) enantiomers. |
| Chemical Purity | GC or HPLC | ≥ 98.0% | Determines the percentage of the desired compound. |
| Melting Point | Melting Point Apparatus | 193.5-193.6°C for the tartrate salt | Confirms identity and purity. [1] |
| Structural Confirmation | 1H NMR, 13C NMR, MS | Conforms to structure | Verifies the chemical structure. |
Conclusion
The synthesis of (R)-(-)-4-chlorobenzhydrylamine via chemical resolution of the racemic precursor is a robust, well-established, and industrially scalable method. The protocol detailed herein, utilizing L-(+)-tartaric acid as the resolving agent, provides a reliable pathway to obtaining this critical Levocetirizine intermediate with high chemical and enantiomeric purity. The success of the process hinges on careful control of crystallization conditions and rigorous analytical verification of the final product. By incorporating the recycling of the unwanted (S)-enantiomer, this method can be optimized for both economic efficiency and environmental sustainability, meeting the stringent demands of modern pharmaceutical manufacturing.
References
- Processes for the synthesis of levocetirizine and intermediates for use therein. (n.d.). Eureka.
- 4-Chlorobenzhydrylamine hydrochloride | 5267-39-0. (n.d.). Benchchem.
- US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein. (n.d.). Google Patents.
- (-)-4-Chlorobenzhydrylamine synthesis. (n.d.). ChemicalBook.
- CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine. (n.d.). Google Patents.
- Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Patent US-2011184174-A1. (n.d.). PubChem.
- New procedure for preparation of levocetirizine and its intermediates. (n.d.). Eureka | Patsnap.
- Processes for the synthesis of levocetirizine and intermediates for use therein. (n.d.). Justia Patents.
- WO 2009/062036 A2. (n.d.). Googleapis.com.
- CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine. (n.d.). Google Patents.
- DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine. (n.d.). Google Patents.
- Chiral resolution. (n.d.). Wikipedia.
- United States Patent Office. (n.d.). Googleapis.com.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-9.
- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH.
- 1-(4-Chlorobenzhydryl)piperazine synthesis. (n.d.). ChemicalBook.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2025).
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
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Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Crystallization Using 4-Chlorobenzhydrylamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic carboxylic acids using (R)- or (S)-4-chlorobenzhydrylamine as a resolving agent. The core of this application note is the principle of diastereomeric salt crystallization, a robust and scalable method for isolating single enantiomers, which is of paramount importance in the pharmaceutical industry where the therapeutic activity of a drug often resides in a single stereoisomer.[1] We delve into the mechanistic underpinnings of this classical resolution technique, explain the rationale behind experimental parameters, and provide step-by-step protocols for the resolution of a model racemic acid, mandelic acid. Furthermore, this guide includes a validated analytical method using chiral High-Performance Liquid Chromatography (HPLC) for the precise determination of enantiomeric excess (e.e.), ensuring the self-validating nature of the described protocols. This document is intended for researchers, scientists, and drug development professionals engaged in stereoselective synthesis and purification.
Introduction: The Imperative of Chirality in Drug Development
Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties in an achiral environment, making their separation a formidable challenge.[2] In the pharmaceutical landscape, the separation of enantiomers is critical, as individual enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.
Diastereomeric salt crystallization is a time-honored and industrially scalable method for resolving racemic mixtures.[1][3] This technique circumvents the challenge of separating enantiomers by converting them into diastereomers through the reaction with an enantiomerically pure resolving agent. These resulting diastereomeric salts, unlike the original enantiomers, have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4] This guide focuses on the application of 4-chlorobenzhydrylamine as a chiral resolving agent for the separation of racemic carboxylic acids.
The Resolving Agent: (R)- or (S)-4-Chlorobenzhydrylamine
4-Chlorobenzhydrylamine is a chiral primary amine featuring a stereocenter at the carbon atom bonded to the phenyl, 4-chlorophenyl, and amino groups. Its hydrochloride salt is a stable, crystalline solid.[5][6][7] The primary amine functionality makes it an excellent candidate for the resolution of carboxylic acids, as it readily forms salts upon acid-base reaction.
The selection of a resolving agent is a critical step in the development of a successful resolution process. The ideal resolving agent should be readily available in high enantiomeric purity, form crystalline salts with the racemate, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a chosen solvent system to facilitate separation by crystallization.
Table 1: Physicochemical Properties of 4-Chlorobenzhydrylamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN·HCl | [5] |
| Molecular Weight | 254.16 g/mol | [5][6] |
| Melting Point | 300-305 °C (decomposes) | [5][6] |
| Appearance | White to off-white powder | [6] |
| Solubility | Sparingly soluble in water, soluble in methanol. | [8] |
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, for instance, (R)-4-chlorobenzhydrylamine, two diastereomeric salts are formed: (R)-Acid·(R)-Amine and (S)-Acid·(R)-Amine. These diastereomers are no longer mirror images and therefore possess different physical properties, including solubility, melting point, and crystal structure.
Figure 1: Principle of Diastereomeric Salt Crystallization.
The success of the resolution hinges on the differential solubility of these diastereomeric salts in a specific solvent or solvent mixture. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor.
Experimental Workflow and Protocols
The overall workflow for the chiral resolution of a racemic carboxylic acid using 4-chlorobenzhydrylamine is depicted below.
Figure 2: Experimental Workflow for Chiral Resolution.
Protocol: Chiral Resolution of Racemic Mandelic Acid
This protocol provides a general procedure for the resolution of racemic mandelic acid using (R)-4-chlorobenzhydrylamine. Optimization of solvent composition, temperature, and stoichiometry may be required for other carboxylic acids.
Materials:
-
Racemic mandelic acid
-
(R)-4-chlorobenzhydrylamine
-
Methanol
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating/cooling bath
-
Vacuum filtration apparatus
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution of Racemic Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of a 9:1 (v/v) methanol/water mixture. Gently warm the mixture to approximately 40-50 °C to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve a stoichiometric equivalent of (R)-4-chlorobenzhydrylamine (e.g., 0.5 equivalents for initial screening) in 20 mL of methanol.
-
Salt Formation: Slowly add the solution of the resolving agent to the warm solution of mandelic acid with continuous stirring.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For optimal crystal growth and purity, it is advisable to cool the mixture further in an ice bath (0-5 °C) for at least 2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold methanol/water solvent mixture to remove any residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Part B: Liberation of the Enantiomerically Enriched Mandelic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
Acidification: While stirring, add 2 M HCl dropwise to the suspension until the pH of the solution is approximately 1-2. This will protonate the mandelic acid, causing it to precipitate, while the 4-chlorobenzhydrylamine will remain in the aqueous solution as its hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the enriched mandelic acid with ethyl acetate (3 x 30 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched mandelic acid as a white solid.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (e.e.) of the resolved mandelic acid is determined by chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[9]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting composition is 90:10:0.1 (v/v/v). The mobile phase composition should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of racemic mandelic acid and, if available, the pure enantiomers in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the resolved mandelic acid from Part B in the mobile phase at a concentration similar to the standards.
-
Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Subsequently, inject the resolved sample.
-
Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Results and Troubleshooting
The yield and enantiomeric excess of the resolved mandelic acid will depend on the specific conditions used. The goal is to maximize both parameters.
Table 2: Representative Data for Chiral Resolution
| Parameter | Expected Value | Notes |
| Yield of Diastereomeric Salt | 30-45% (based on one enantiomer) | Higher yields may be achievable with optimization. |
| Enantiomeric Excess (e.e.) | > 90% | A single crystallization should significantly enrich one enantiomer. Recrystallization can further improve the e.e. |
| Optical Rotation | Sign should correspond to the enriched enantiomer | To be measured with a polarimeter and compared to literature values. |
Troubleshooting Common Issues:
-
No Crystallization: The solution may not be sufficiently supersaturated. Try reducing the amount of solvent or cooling to a lower temperature. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Yield: The solubility difference between the diastereomers in the chosen solvent may be insufficient. Screen different solvents or solvent mixtures.[7] The stoichiometry of the resolving agent can also be adjusted.
-
Low Enantiomeric Excess: The crystallization may have occurred too quickly, trapping impurities. A slower cooling rate can improve selectivity. Recrystallization of the diastereomeric salt is a common method to enhance enantiomeric purity.
-
Oil Formation: The diastereomeric salt may be "oiling out" instead of crystallizing. This can sometimes be resolved by changing the solvent system to one in which the salt is less soluble, or by adjusting the temperature and concentration.
Conclusion
Chiral resolution by diastereomeric salt crystallization remains a powerful and practical technique for obtaining enantiomerically pure compounds. The use of 4-chlorobenzhydrylamine as a resolving agent for carboxylic acids, as outlined in this guide, provides a robust framework for researchers in the pharmaceutical and chemical sciences. The success of this method relies on a systematic approach to optimizing key parameters, including the choice of solvent, temperature profile, and stoichiometry. The integration of a reliable analytical method, such as chiral HPLC, is essential for quantifying the outcome of the resolution and guiding further optimization. By following the principles and protocols detailed herein, scientists can effectively implement this classic resolution strategy to access the single enantiomers required for their research and development endeavors.
References
-
LookChem (2024). 4-Chlorobenzhydrylamine hydrochloride. LookChem. Retrieved from [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Google Patents. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine.
-
Li, M., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 23(1), 148-154. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2014). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of the Brazilian Chemical Society, 25(1), 136-142. Retrieved from [Link]
-
PubChem. 4-Chlorobenzhydrylamine hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
University of York. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Waseda University. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]
-
Wikipedia. Chiral resolution. Retrieved from [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
YouTube. Chiral Resolving agents. Retrieved from [Link]
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Application Note: Enantiomeric Purity Analysis of (4-Chlorophenyl)(phenyl)methanamine by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and robust protocol for the enantiomeric purity analysis of (4-Chlorophenyl)(phenyl)methanamine, a critical chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. We delve into the causality behind key experimental choices, from stationary phase selection to mobile phase optimization, providing researchers, scientists, and drug development professionals with a comprehensive guide for reliable and reproducible analysis. The protocol is designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Imperative of Chiral Purity
(4-Chlorophenyl)(phenyl)methanamine is a chiral primary amine that serves as a fundamental building block in asymmetric synthesis. Its enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[2][6] For instance, it is a key precursor in the synthesis of Levocetirizine, the active (R)-enantiomer of the antihistamine Cetirizine.[2] Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of drug substances.[7]
Chiral HPLC is the preeminent analytical technique for separating and quantifying enantiomers due to its accuracy, sensitivity, and reproducibility.[7][8][9] The core principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and, thus, separation.[8] This guide provides a field-proven method that ensures the accurate determination of enantiomeric excess (ee) and overall purity.
Foundational Principles: The "Why" Behind the Method
The success of any chiral separation is contingent upon understanding the interactions between the analyte and the stationary phase. This method is built on the following foundational principles:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, specifically those derived from amylose or cellulose carbamate derivatives coated on a silica support, are exceptionally effective for resolving a broad spectrum of chiral compounds, including aromatic amines.[1][3][6] The chosen CSP, an amylose tris(3,5-dimethylphenylcarbamate), forms transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs due to steric hindrance and intermolecular forces (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), resulting in differential retention.[8]
-
Mobile Phase Strategy (Normal Phase): A normal-phase mobile phase, typically a mixture of a non-polar alkane (n-Hexane) and a polar alcohol modifier (Ethanol or 2-Propanol), is often the first choice for chiral separations on polysaccharide CSPs.[8][10] The alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. Fine-tuning the hexane-to-alcohol ratio is a critical optimization step.[11]
-
The Role of the Basic Additive: Primary amines like (4-Chlorophenyl)(phenyl)methanamine are basic and can exhibit poor peak shape (tailing) due to strong, non-enantioselective interactions with residual acidic silanol groups on the silica surface of the CSP.[10][12] The addition of a small amount of a basic additive, such as Diethylamine (DEA), to the mobile phase is essential.[1][10][11] DEA acts as a competitor, masking the active silanol sites and ensuring that the separation is governed primarily by the chiral recognition mechanism of the polysaccharide selector, leading to symmetrical, sharp peaks.[12]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating workflow for the enantiomeric purity analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and UV/PDA detector. |
| Chiral Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).[1] |
| Solvents (HPLC Grade) | n-Hexane, Ethanol, Diethylamine (DEA). |
| Analyte | (4-Chlorophenyl)(phenyl)methanamine (racemic standard and test samples). |
| Glassware | Volumetric flasks, autosampler vials with inserts. |
Chromatographic Conditions
The optimized conditions presented below are designed to achieve baseline resolution (Rs > 2.0).
| Parameter | Condition |
| Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v).[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | UV at 220 nm[1] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Standard and Sample Preparation
-
Standard Preparation (Racemic Mixture): Accurately weigh approximately 10 mg of racemic (4-Chlorophenyl)(phenyl)methanamine and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL. This solution is crucial for system suitability checks.
-
Sample Preparation: Prepare the test sample in the same manner as the standard, aiming for a final concentration of 1.0 mg/mL in the mobile phase. Ensure the sample is fully dissolved before injection.
Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure.
Figure 1: Experimental workflow for enantiomeric purity analysis.
System Suitability Test (SST)
Before analyzing any test samples, the system's performance must be verified. Inject the racemic standard solution (1.0 mg/mL). The system is deemed suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criterion | Causality |
| Resolution (Rs) | Rs ≥ 2.0 between the two enantiomer peaks. | Ensures that the peaks are sufficiently separated for accurate and independent integration, which is fundamental for reliable quantification. |
| Tailing Factor (T) | T ≤ 1.5 for both peaks. | A tailing factor close to 1 indicates a symmetrical peak shape, confirming that secondary interactions with the stationary phase are minimized and the separation is efficient. |
| Reproducibility | Relative Standard Deviation (RSD) of peak areas for six replicate injections ≤ 2.0%. | Demonstrates the precision and stability of the HPLC system and the injection process, ensuring that variations in results are due to the sample and not instrumental error. |
Data Analysis and Interpretation
Upon successful completion of the SST, inject the test samples. The resulting chromatogram will show two peaks corresponding to the (S)- and (R)-enantiomers.
Calculation of Enantiomeric Purity
-
Identify and Integrate: Identify the peaks for the minor and major enantiomers. Integrate the peak area for each.
-
Calculate Percentage Area:
-
% Major Enantiomer = (Area_Major / (Area_Major + Area_Minor)) * 100
-
% Minor Enantiomer = (Area_Minor / (Area_Major + Area_Minor)) * 100
-
-
Calculate Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of the sample in terms of the excess of one enantiomer over the other.[13][14]
Expected Performance Data
The following table summarizes the expected chromatographic results for a typical analysis.
| Parameter | Expected Value |
| Retention Time (t_R) - Enantiomer 1 | ~8.5 min |
| Retention Time (t_R) - Enantiomer 2 | ~9.8 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | > 1.2 |
| Limit of Quantitation (LOQ) | Typically ≤ 0.1% of the major enantiomer's concentration. |
Note: Absolute retention times may vary depending on the specific column batch and system dead volume. The elution order of (R) and (S) enantiomers must be confirmed with an authentic standard.
Method Validation and Troubleshooting
For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines.[4][5][16] Validation should assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4][5]
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 2.0) | 1. Incorrect mobile phase composition. 2. Column degradation. 3. Column temperature too high. | 1. Carefully re-prepare the mobile phase. Slightly decrease the percentage of ethanol to increase retention and potentially improve resolution. 2. Replace the column with a new one. 3. Lower the column temperature (e.g., to 20°C), as chiral separations are often more effective at lower temperatures.[11] |
| Peak Tailing (T > 1.5) | 1. Insufficient basic additive (DEA). 2. Sample overload. | 1. Slightly increase the concentration of DEA in the mobile phase (e.g., to 0.15%). 2. Reduce the sample concentration (e.g., to 0.5 mg/mL) or the injection volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Mobile phase composition change. | 1. Ensure the column is equilibrated for at least 30-60 minutes with the mobile phase before the first injection. 2. Check the HPLC system for pressure fluctuations and perform pump maintenance if necessary. 3. Prepare fresh mobile phase, ensuring accurate measurements. |
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the enantiomeric purity analysis of (4-Chlorophenyl)(phenyl)methanamine using chiral HPLC. By detailing not only the methodology but also the underlying chemical principles, this guide empowers researchers to implement the method effectively, troubleshoot potential issues, and ensure the generation of accurate and reliable data critical for pharmaceutical development and quality control.
References
-
J-Stage. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
Quora. (2017). Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra? Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Unknown Source. (n.d.). HPLC manual (for chiral HPLC analysis). Retrieved from [Link]
-
ResearchGate. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
PubMed. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Retrieved from [Link]
-
ResearchGate. (2013). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Retrieved from [Link]
Sources
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Chlorobenzhydrylamine Experiments
Welcome to the technical support center for 4-Chlorobenzhydrylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis, purification, and handling of 4-Chlorobenzhydrylamine.
Q1: What are the most common methods for synthesizing 4-Chlorobenzhydrylamine?
A1: The two primary synthesis routes are the Leuckart reaction and a two-step process involving the formation and subsequent reduction of 4-chlorobenzophenone oxime.[1] The Leuckart reaction is a one-pot reductive amination of 4-chlorobenzophenone using ammonium formate or formamide at high temperatures. The oxime route is often preferred as it proceeds under milder conditions and typically results in higher purity and yield.[1][2]
Q2: How can I purify crude 4-Chlorobenzhydrylamine?
A2: The most effective purification techniques are recrystallization and column chromatography. For the hydrochloride salt, recrystallization from a mixture of acetone and water is a common and effective method.[1] For the free base, silica gel column chromatography using a solvent gradient of increasing polarity, such as ethyl acetate in hexane, is recommended for removing stubborn impurities.[1]
Q3: What are the optimal storage conditions for 4-Chlorobenzhydrylamine and its hydrochloride salt?
A3: 4-Chlorobenzhydrylamine and its derivatives are generally stable under standard storage conditions.[1] To prevent degradation from light, air, and heat, it is best to store the compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at room temperature or refrigerated at 2-8°C for long-term storage.[1][3][4] The hydrochloride salt form offers enhanced stability, particularly against oxidation.[1]
Q4: What are the key safety precautions when handling 4-Chlorobenzhydrylamine hydrochloride?
A4: 4-Chlorobenzhydrylamine hydrochloride is classified as an irritant and can cause skin, eye, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during 4-Chlorobenzhydrylamine experiments.
Problem 1: Low Yield in the Synthesis of 4-Chlorobenzhydrylamine via the Oxime Route.
Potential Causes:
-
Incomplete Oxime Formation: The initial reaction between 4-chlorobenzophenone and hydroxylamine may not have gone to completion.
-
Inefficient Reduction: The reducing agent used to convert the oxime to the amine may be weak, or the reaction conditions may be suboptimal.
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
Solutions:
-
Optimize Oxime Formation:
-
Ensure the correct molar ratios of reactants. A common ratio is 1:1.5:2.0 for 4-chlorobenzophenone, hydroxylamine hydrochloride, and a base like sodium hydroxide, respectively.[1][2]
-
Maintain the reaction temperature between 78-82°C for approximately 3 hours to drive the reaction to completion.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Enhance the Reduction Step:
-
Common reducing agents for this step include zinc powder in the presence of an acid like formic acid or acetic acid.[2]
-
Ensure the reaction is carried out at the recommended temperature (e.g., 0-50°C) and for a sufficient duration (e.g., 12-18 hours).[2]
-
Consider alternative, milder reducing agents if side reactions are observed.
-
-
Minimize Workup Losses:
-
During aqueous workup, adjust the pH to be sufficiently basic to ensure the amine is in its free base form for efficient extraction into an organic solvent.
-
Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
Be cautious during solvent removal to avoid co-evaporation of the product, especially if it has a low boiling point.
-
Problem 2: Presence of Impurities After Purification.
Potential Causes:
-
Unreacted Starting Materials: The synthesis reaction did not go to completion.
-
Formation of Byproducts: Side reactions may have occurred during the synthesis. A common issue in reductive aminations is the formation of over-alkylated or reduced aldehyde/ketone byproducts.[5][6][7]
-
Ineffective Purification Method: The chosen purification technique may not be suitable for separating the specific impurities present.
Solutions:
-
Analytical Characterization:
-
Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.[1] This will provide crucial information for selecting the appropriate purification strategy.
-
-
Optimize Reaction Conditions to Minimize Byproducts:
-
In reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is a mild reducing agent.[8] Sodium cyanoborohydride is also effective and not sensitive to water.[7][8]
-
Control the reaction temperature and stoichiometry carefully to avoid side reactions.
-
-
Refine Purification Strategy:
-
If recrystallization fails to remove impurities, employ silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate compounds with different polarities.[1]
-
For the hydrochloride salt, consider a series of recrystallizations from different solvent systems.
-
Problem 3: Difficulty in Chiral Resolution of Racemic 4-Chlorobenzhydrylamine.
Potential Causes:
-
Incorrect Choice of Resolving Agent: The resolving agent may not form diastereomeric salts with sufficient differences in solubility.
-
Suboptimal Crystallization Conditions: The solvent system, temperature, or cooling rate may not be conducive to selective crystallization of one diastereomer.
-
Racemization: The desired enantiomer may be racemizing under the experimental conditions.[9][10]
Solutions:
-
Select an Appropriate Resolving Agent:
-
Optimize Crystallization Protocol:
-
A typical procedure involves dissolving L-(+)-tartaric acid in heated water (around 55°C) and slowly adding a solution of the racemic amine in a solvent like acetone.[1]
-
Allow the mixture to cool slowly to room temperature and then stir for an extended period (e.g., 1 hour) to facilitate complete precipitation of the desired diastereomeric salt.[1]
-
The mother liquor, enriched in the other diastereomer, can be treated to recover the amine, which can then be racemized and recycled.[9]
-
-
Liberate the Free Amine Carefully:
-
After isolating the diastereomeric salt, treat it with a base (e.g., sodium hydroxide) to liberate the optically pure free amine.[1] Perform this step at a controlled temperature to minimize the risk of racemization.
-
III. Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobenzhydrylamine via the Oxime Route
Step 1: Formation of 4-Chlorobenzophenone Oxime [1][2]
-
In a round-bottom flask, dissolve 4-chlorobenzophenone and hydroxylamine hydrochloride in 95% ethanol.
-
Add a solution of sodium hydroxide. A typical molar ratio is 1 part 4-chlorobenzophenone to 1.5 parts hydroxylamine hydrochloride to 2.0 parts sodium hydroxide.
-
Heat the mixture to 78-82°C and maintain this temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture to remove about 80% of the ethanol.
-
Add water and cool the mixture in an ice bath to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 4-chlorobenzophenone oxime.
Step 2: Reduction of the Oxime to 4-Chlorobenzhydrylamine [1][2]
-
Suspend the dried oxime in a suitable solvent.
-
Add a reducing agent, such as zinc powder, and an acid, like formic acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) for the recommended time.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and perform an aqueous workup, including extraction with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and proceed with purification of the crude 4-Chlorobenzhydrylamine.
Protocol 2: Purification by Recrystallization (Hydrochloride Salt)[1]
-
Dissolve the crude 4-Chlorobenzhydrylamine hydrochloride in a minimal amount of a hot acetone/water mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
IV. Data and Visualizations
Table 1: Physicochemical Properties of 4-Chlorobenzhydrylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 5267-39-0 | [4][11][12] |
| Molecular Formula | C₁₃H₁₂ClN·HCl | [4][13] |
| Molecular Weight | 254.16 g/mol | [4][11][13] |
| Melting Point | 300-305 °C (dec.) | [4][11] |
| Appearance | White to off-white powder | [11][14] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][4] |
Diagram 1: Troubleshooting Logic for Low Synthesis Yield
Caption: A workflow diagram for troubleshooting low yield in 4-Chlorobenzhydrylamine synthesis.
V. References
-
CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents. (URL: )
-
Reductive Amination - Common Conditions. (URL: [Link])
-
CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents. (URL: )
-
4-Chlorobenzhydrylamine hydrochloride - LookChem. (URL: [Link])
-
4-Chlorobenzhydrylamine hydrochloride | C13H13Cl2N | CID 16219096 - PubChem. (URL: [Link])
-
WO 2009/062036 A2 - Googleapis.com. (URL: )
-
What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. (URL: [Link])
-
4-Chloro benzhydryl Amine - Cyclo Pharma Chem. (URL: [Link])
-
DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine. (URL: )
-
What's wrong with my reductive amination? I barely got any product. - Reddit. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Reductive Amination - Wordpress. (URL: [Link])
-
(CAS No. 5267-39-0) 4-Chloro benzhydryl amine hydrochloride, 4-Chloropheny ... - Pratap Organics. (URL: [Link])
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- 3. 163837-57-8 CAS MSDS ((-)-4-Chlorobenzhydrylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Chlorobenzhydrylamine hydrochloride|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 4-氯二苯甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. (CAS No. 5267-39-0) 4-Chloro benzhydryl amine hydrochloride, 4-Chloropheny)phenylmethylamine Hydrochloride - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 13. scbt.com [scbt.com]
- 14. 4-Chloro benzhydryl Amine Latest Price,4-Chloro benzhydryl Amine Manufacturer in Gujarat [cyclopharmachem.in]
Technical Support Center: Stability and Handling of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
An Introduction to 4,4'-Dichlorobenzhydrylamine
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, more commonly known as 4,4'-Dichlorobenzhydrylamine, is a primary aromatic amine featuring a diarylmethane core. Its chemical stability is largely dictated by the reactivity of the primary amine group and the carbon-hydrogen bond at the central (benzhydrylic) position. Researchers and drug development professionals must be aware of its potential for degradation through oxidation, reaction with atmospheric components, and sensitivity to light. This guide provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues to ensure experimental integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4,4'-Dichlorobenzhydrylamine?
The main stability concerns are oxidative degradation, reaction with atmospheric carbon dioxide, and potential photosensitivity. The primary amine is a nucleophilic and electron-rich functional group, making it susceptible to oxidation.[1][2] This process can be accelerated by exposure to air (oxygen), heat, and light. Additionally, like many primary amines, it can react reversibly with CO2 from the air to form a carbamate salt.[3][4][5]
Q2: How should I properly store this compound, both as a solid and in solution?
Proper storage is critical to maintain the compound's integrity. Best practices are summarized in the table below. The key principle is to minimize exposure to oxygen, moisture, light, and heat.[6]
Q3: What solvents are recommended for preparing solutions of 4,4'-Dichlorobenzhydrylamine?
Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or toluene are generally preferred for stock solutions. If aqueous or protic solvents like methanol or ethanol are required for an experiment, they should be of high purity and degassed prior to use to remove dissolved oxygen. Given that amines are basic, the pH of aqueous solutions can influence stability; buffering may be necessary for some applications.
Q4: I've noticed a new peak appearing in the HPLC analysis of my sample that has been sitting on the bench for a few hours. What could it be?
The most likely culprits for rapid impurity formation upon exposure to the atmosphere are oxidation or reaction with carbon dioxide. The oxidative degradant would likely be the corresponding imine or, upon full hydrolysis, 4,4'-dichlorobenzophenone. Reaction with CO2 would form a carbamate derivative.[3][7] Comparing the mass-to-charge ratio (m/z) of the new peak in an LC-MS analysis can help distinguish between these possibilities ([M+O-H]⁺ for oxidation, [M+CO₂]⁺ for the carbamate).
Q5: My solid material has developed a yellowish or brownish tint over time. Is it still usable?
Discoloration is a common sign of degradation, often due to slow oxidation. While the bulk of the material may still be the desired compound, the presence of colored impurities indicates that its purity has been compromised. It is strongly recommended to re-analyze the material's purity (e.g., by HPLC, NMR, or LC-MS) before use in a sensitive experiment. If purity is critical, purification by recrystallization or chromatography may be necessary.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.
Issue 1: Unexpected Impurities in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: Your chromatogram shows new peaks, peak tailing, or a decrease in the main peak's area over time.
-
Causality: Primary amines are notorious for causing challenges in reversed-phase HPLC, often due to interactions with free silanol groups on the stationary phase, leading to poor peak shape.[8] The appearance of new peaks is a direct indication of chemical degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
-
Solutions:
-
For Oxidative Degradation: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) for 15-20 minutes. Handle the solid compound and solutions in a glove box or under a blanket of inert gas.[9]
-
For CO2 Adducts: Use freshly opened bottles of high-purity solvents. If issues persist, sparging with nitrogen or argon will also displace dissolved CO2. Keep sample vials tightly capped.
-
For Poor Peak Shape: Add a competitor amine like triethylamine (0.1%) to the mobile phase to block active silanol sites. Alternatively, use a mobile phase with a pH that ensures the amine is fully protonated (e.g., pH < 4) or a column specifically designed for basic compounds.
-
Issue 2: Physical Changes in Stored Material
-
Symptom: The solid material, initially a white or off-white powder, has changed color to yellow/brown or has become clumpy or oily.
-
Causality: This is a strong indicator of significant degradation. Aromatic amines can form highly colored oxidized polymeric impurities. Clumping or oiling suggests the absorption of atmospheric moisture, which can facilitate degradation pathways.[2][6]
-
Solutions:
-
Discard and Replace: For critical applications, it is safest to discard the degraded material and use a fresh, pure batch.
-
Re-purification: If the material is valuable, it may be purified. Recrystallization from a suitable solvent system or column chromatography can be effective.
-
Implement Preventative Storage: The new or purified material must be stored correctly to prevent recurrence. Refer to the storage protocol in Section 3.
-
Section 3: Key Protocols and Data
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life of 4,4'-Dichlorobenzhydrylamine in both solid and solution forms.
Materials:
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon) source
-
Schlenk line or glove box (recommended)
-
Desiccator cabinet
-
Laboratory freezer (-20 °C)
Procedure for Storing Solid:
-
Obtain a fresh, pure sample of the compound.
-
Place the required amount into a clean, dry amber glass vial.
-
Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace air.
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
For extra protection, wrap the cap threads with Parafilm.
-
Place the sealed vial inside a desiccator cabinet stored in a cool, dark location. For long-term storage (>6 months), placing the desiccator in a -20 °C freezer is recommended.[6]
Procedure for Preparing and Storing Solutions:
-
Select a suitable high-purity, anhydrous aprotic solvent (e.g., Acetonitrile).
-
Degas the solvent by sparging with nitrogen or argon for 20-30 minutes.
-
Under an inert atmosphere (in a glove box or using a Schlenk line), add the degassed solvent to a tared vial containing the solid amine to achieve the desired concentration.
-
Seal the vial tightly.
-
Store the solution at -20 °C, protected from light. Before use, allow the solution to warm completely to room temperature to prevent condensation of water into the solution.
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Container |
| Solid (Long-term) | -20 °C | Inert Gas (N₂ or Ar) | Required (Amber Vial) | Tightly sealed glass vial inside a desiccator |
| Solid (Short-term) | < 4 °C | Inert Gas (N₂ or Ar) | Required (Amber Vial) | Tightly sealed glass vial inside a desiccator |
| Solution | -20 °C | Inert Gas (N₂ or Ar) | Required (Amber Vial) | Tightly sealed glass vial with PTFE-lined cap |
Protocol 2: Workflow for a Preliminary Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding a compound's intrinsic stability and identifying potential degradants.[10][11] This helps in developing stability-indicating analytical methods.[12]
Caption: Workflow for a forced degradation study.
Table 2: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Time Points | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 4h, 24h | Unlikely to be a major pathway for the amine itself |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 4h, 24h | Unlikely to be a major pathway |
| Oxidation | 3% H₂O₂ | Room Temp | 1h, 8h | Formation of imine, benzophenone, and other oxides |
| Thermal | In solution, dark | 80 °C | 24h, 72h | General decomposition, potential for side reactions |
| Photostability | ICH Q1B compliant light chamber | Room Temp | Per guideline | Photolytic cleavage, oxidation |
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Lasebikan, N. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. Retrieved from [Link]
-
Zhang, T., et al. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]
-
Technobis. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of CO2 with (a) primary- or secondary-amines in.... Retrieved from [Link]
-
Borbély, G. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Retrieved from [Link]
-
Versteeg, G. F., et al. (n.d.). KINETICS OF CO2 WITH PRIMARY AND SECONDARY AMINES IN AQUEOUS SOLUTIONS-I. ZWITTERION DEPROTONATION KINETICS FOR DEA AND DIPA IN. Retrieved from [Link]
-
Glezakou, V.-A., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. PMC - NIH. Retrieved from [Link]
-
ChemTube3D. (n.d.). Reversible reaction of Carbon Dioxide and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Deamination mechanism of primary amines. (Source: Virtual textbook of organic chemistry). Retrieved from [Link]
-
Heldebrant, D. J., et al. (n.d.). Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate. Retrieved from [Link]
-
Islam, M. S., et al. (2025). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]
-
Bishop, E. (n.d.). Some observations on oxidation-reduction indicators of the benzidine, naphthidine and diarylamine types. Analyst (RSC Publishing). Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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common problems in chiral resolution with (4-Chlorophenyl)(phenyl)methanamine
An In-Depth Guide to Chiral Resolution of (4-Chlorophenyl)(phenyl)methanamine
Technical Support Center
Welcome to the technical support center for the chiral resolution of (4-Chlorophenyl)(phenyl)methanamine. As a critical chiral building block for pharmaceuticals like Levocetirizine, achieving high enantiomeric purity is paramount.[1][2] This guide, structured in a question-and-answer format, addresses the common challenges researchers face during diastereomeric salt formation, enzymatic resolution, and chromatographic separation.
Section 1: Diastereomeric Salt Resolution - Troubleshooting & FAQs
Diastereomeric salt formation is a classical, robust, and scalable method for chiral resolution.[3][4] It involves reacting the racemic amine with a chiral resolving agent to form diastereomers, which, having different physical properties, can be separated by fractional crystallization.[5] However, success is highly dependent on carefully optimized conditions.
Q1: I've mixed my racemic amine and the chiral acid, but nothing is crystallizing. What's wrong?
A1: Failure to form crystals is a common issue, typically pointing to problems with supersaturation or nucleation.
-
Cause 1: Insufficient Supersaturation. You may have used too much solvent, keeping the diastereomeric salt fully dissolved even at low temperatures.[6]
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the concentrated solution again.
-
-
Cause 2: Nucleation Barrier. The solution may be supersaturated, but the crystals need a trigger to start forming.
-
Solution 1: Induce Nucleation. Try scratching the inner surface of the flask at the solution's meniscus with a glass rod. This creates micro-abrasions that can serve as nucleation sites.[6]
-
Solution 2: Seeding. If you have a pure crystal of the desired diastereomeric salt, add a tiny amount ("a seed") to the supersaturated solution to initiate crystallization.
-
Q2: My product isn't crystallizing; it's "oiling out." How do I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to an inappropriate solvent system or high impurity levels.
-
Cause 1: Low Melting Point. The melting point of your diastereomeric salt may be lower than the boiling point of the solvent you are using.[6]
-
Cause 2: Rapid Cooling. Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to slightly reduce saturation, and allow it to cool much more slowly. Using a solvent with a lower boiling point can also be effective.[6]
Q3: My yield is very low, or the enantiomeric excess (e.e.) of my final amine is poor. What are the key factors to optimize?
A3: Low yield and poor enantioselectivity are optimization problems. The choice of resolving agent and the solvent system are the most critical factors influencing the efficiency of the resolution.[1][3]
-
Resolving Agent Selection: Not all chiral acids will form diastereomeric salts with sufficiently different solubilities. For (4-Chlorophenyl)(phenyl)methanamine, L-(+)-tartaric acid is a cost-effective and highly effective choice, particularly when used in a mixed solvent system.[1]
-
Solvent System: The solvent plays a crucial role in differentiating the solubilities of the two diastereomeric salts. A single solvent is often insufficient. Mixed solvent systems, such as acetone/water or methanol/water, are frequently used to fine-tune solubility and improve separation.[1] A patent for this specific resolution highlights that using an organic solvent/water mixture is a significant improvement over water alone, which gave yields as low as 17%.[1]
-
Molar Ratio: The stoichiometry between the amine and the resolving agent can impact which salt crystallizes and the overall yield. Ratios from 0.9:1 to 1.2:1 (amine:acid) are often explored.[1]
-
Temperature Profile: The temperature at which the salts are formed and the cooling profile for crystallization must be carefully controlled to maximize the precipitation of the desired diastereomer while keeping the other in solution.[1]
Data Summary: Comparison of Common Resolving Agents
| Resolving Agent | Solvent System | Molar Ratio (Amine:Agent) | Reported Yield | Optical Purity | Reference |
| L-(+)-Tartaric Acid | Organic Solvent/Water (e.g., Acetone/Water) | 0.9:1 to 1.2:1 | High | "Optically Pure" | [1] |
| L-o-Chloromandelic Acid | Methanol/Water | Not Specified | 35% | Not Specified | [1] |
| N-acetyl-L-phenylalanine | Data not found for this specific amine | - | - | - | [1] |
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is based on the methodology described in patent CN101928223A, which reports a highly efficient resolution.[1]
-
Dissolution: Dissolve racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a mixed solvent (e.g., acetone and water, with a volume ratio ranging from 1:3 to 8:1).
-
Addition of Resolving Agent: Add L-(+)-tartaric acid to the solution. The molar ratio of the amine to tartaric acid should be between 1:0.9 and 1:1.2.[1]
-
Salt Formation: Heat the mixture to between 40-70°C to ensure complete dissolution and facilitate the formation of the two diastereomeric salts.[1]
-
Crystallization: Cool the solution slowly to induce the preferential crystallization of the (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine L-(+)-tartrate salt. The (S)-enantiomer's salt remains in the mother liquor.[1]
-
Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent mixture to remove residual mother liquor.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a suitable organic solvent (e.g., dichloromethane). Add a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free (R)-amine into the organic layer.
-
Purification: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) using a validated chiral HPLC method.
Troubleshooting Workflow: Diastereomeric Crystallization
Caption: Troubleshooting workflow for common recrystallization issues.
Section 2: Enzymatic Kinetic Resolution - Troubleshooting & FAQs
Enzymatic Kinetic Resolution (EKR) uses the high stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the amine faster than the other, allowing for their separation.[7][8]
Q1: My enzyme shows low or no activity. What can I do to improve it?
A1: Low enzyme activity is often related to the choice of enzyme, solvent, or acylating agent.
-
Enzyme Selection: While many enzymes exist, lipases are the most common choice for amine resolution. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a robust and widely used enzyme for this purpose.[7][9] However, screening a panel of different lipases is advisable.[10]
-
Solvent Choice: The solvent is a crucial parameter in non-aqueous enzymology.[11] Apolar, hydrophobic solvents like toluene or MTBE are often preferred as they are less likely to strip the essential water layer from the enzyme that is required for its activity.
-
Acylating Agent: The choice of acyl donor can significantly impact reaction rates. Simple esters like ethyl acetate are common, but more activated donors (e.g., acyl anhydrides) can sometimes increase the reaction speed.[12]
Q2: The resolution is not very selective (low enantiomeric excess). How can I improve the E-value?
A2: The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A low E-value means the enzyme acylates both amine enantiomers at similar rates.
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity, although it will also decrease the reaction rate. A compromise must be found.
-
Screen Enzymes and Acyl Donors: The E-value is highly dependent on the specific enzyme-substrate-acyl donor combination. Screening different enzymes and acyl donors is the most effective strategy to find a highly selective system.[10]
-
Conversion Rate: According to the theory of kinetic resolution, achieving high e.e. for both the unreacted substrate and the product requires stopping the reaction at close to 50% conversion.[13] Letting the reaction proceed too far will result in acylation of the "wrong" enantiomer, lowering the e.e. of the remaining starting material.
Q3: The 50% theoretical yield limit of EKR is a major drawback. How can this be overcome?
A3: The 50% yield ceiling is inherent to kinetic resolution because one enantiomer is consumed while the other is left behind.[14] To overcome this, the process must be converted into a Dynamic Kinetic Resolution (DKR).
-
Dynamic Kinetic Resolution (DKR): This advanced approach combines the enzymatic resolution with an in situ racemization of the unreacted enantiomer.[14][15] A racemization catalyst continuously converts the "unwanted" enantiomer back into the racemate, making it available for the enzyme. This allows for a theoretical yield of up to 100% of a single, desired enantiomer.[3][16]
-
Racemization Catalysts: For amines, racemization can be achieved using various metal catalysts (e.g., based on Iridium, Palladium, or Ruthenium) that facilitate a dehydrogenation/hydrogenation cycle.[7][15] The key challenge is finding a racemization catalyst and conditions that are compatible with the enzyme.[17]
Workflow: Kinetic vs. Dynamic Kinetic Resolution (DKR)
Caption: Comparison of Kinetic and Dynamic Kinetic Resolution workflows.
Section 3: Chiral Chromatography - Analytical Troubleshooting
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of your resolved material.[18][19] An inaccurate analytical method can lead you to incorrectly optimize your resolution.
Q1: Before I troubleshoot my resolution, how can I be sure my chiral HPLC method is accurate?
A1: Method validation is the critical first step. Never trust an enantiomeric excess (e.e.) value from an unvalidated method.[20]
-
The Racemate Test: The most important test is to analyze a true racemic (50:50) sample of (4-Chlorophenyl)(phenyl)methanamine.
-
Expected Result: You must see two baseline-separated peaks of equal area.[20]
-
Troubleshooting: If the peaks are not separated (co-elution) or their areas are not equal, your analytical method is flawed and requires optimization before it can be used to assess your resolution experiments.
-
Q2: I see two peaks, but the resolution is poor (Rs < 1.5). How can I improve the separation?
A2: Poor resolution means the peaks are too close together. This can be addressed by adjusting the mobile phase or changing the column.
-
Optimize Mobile Phase: For polysaccharide-based columns (the most common type), separation is achieved in normal-phase mode (e.g., Hexane/Ethanol).[18] Reducing the percentage of the alcohol modifier (e.g., from 10% ethanol to 5% ethanol) will increase retention times and usually improves resolution.[21]
-
Change Modifier: Sometimes, simply switching the alcohol modifier (e.g., from ethanol to isopropanol) can dramatically change the selectivity and improve the separation.[21]
-
Try a Different Column: If mobile phase optimization fails, a different Chiral Stationary Phase (CSP) may be required. Polysaccharide-based CSPs are a good starting point, but other types like macrocyclic glycopeptide or cyclodextrin-based phases offer different selectivities.[22][23]
Q3: My peaks are broad or tailing. What causes this?
A3: Poor peak shape compromises resolution and integration accuracy. For amines, this is a very common problem.
-
Cause: Secondary Interactions. Amines are basic and can interact strongly with acidic sites on the silica gel support of the CSP, leading to peak tailing.[18][21]
-
Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%).[18] This additive will occupy the acidic sites on the stationary phase, preventing the amine analyte from interacting with them and resulting in sharp, symmetrical peaks.
Data Summary: Example Chiral HPLC Conditions
| Parameter | Condition |
| Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| This method is a robust starting point for the baseline separation of (4-Chlorophenyl)(phenyl)methanamine enantiomers.[18] |
Workflow: Systematic Chiral HPLC Method Development
Caption: General workflow for systematic chiral method development.[24]
References
-
Breen, J., et al. (2017). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. Available at: [Link]
-
Ahmed, S., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]
-
Miller, S. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Available at: [Link]
-
Jedrzejczak-Krzepkowska, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
LibreTexts, C. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. Available at: [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Available at: [Link]
-
Chapman, J., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link]
-
Bisogno, F. R., & Lavandera, I. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. PubMed. Available at: [Link]
-
Sistla, V. S., et al. (2012). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: [Link]
-
ResearchGate. (n.d.). Chiral resolution methods and the integration of a racemization step. Available at: [Link]
-
Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Wang, L., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]
-
Tsypysheva, I. P., et al. (2022). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. Available at: [Link]
-
de Souza, J. D., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]
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- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Enantiomeric Excess in 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine Synthesis
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist you in optimizing the enantiomeric excess (e.e.) of this critical chiral amine.
Introduction
This compound is a valuable chiral building block in pharmaceutical synthesis. Achieving high enantiomeric purity is often a critical parameter for ensuring the desired pharmacological activity and minimizing potential off-target effects of the final active pharmaceutical ingredient (API). This guide is structured to address the common challenges encountered during its synthesis, with a focus on practical, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Low Enantiomeric Excess
One of the most frequent challenges in the synthesis of chiral amines is achieving a high enantiomeric excess. Below are common issues and a systematic approach to diagnosing and resolving them.
Problem: The enantiomeric excess of my this compound is consistently lower than expected.
This issue can stem from a variety of factors, from the core synthetic strategy to subtle variations in reaction conditions. The following troubleshooting workflow will help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The most common and effective strategies include:
-
Asymmetric Hydrogenation of a Prochiral Imine: This is a highly atom-economical method.[1][2] It involves the reduction of the corresponding N-substituted imine using a chiral transition metal catalyst (e.g., Iridium, Ruthenium, or Rhodium) with a chiral ligand.[1][3]
-
Kinetic Resolution of the Racemic Amine: In this approach, a racemic mixture of the amine is reacted with a chiral resolving agent, often an enzyme or a chiral acid, which selectively reacts with one enantiomer.[4][5] The unreacted enantiomer can then be isolated.
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid (like tartaric acid) to form diastereomeric salts.[2][6] These salts have different solubilities, allowing for their separation by fractional crystallization.[2]
Q2: My asymmetric hydrogenation reaction has stalled or shows low conversion. What should I check first?
A2: Low conversion in hydrogenation reactions is often linked to catalyst deactivation or suboptimal reaction conditions.[7] Key factors to investigate are:
-
Catalyst Integrity: Ensure the catalyst and ligand have not degraded due to improper storage (exposure to air or moisture). Use freshly prepared catalyst solutions when possible.
-
Purity of Starting Materials: Impurities in the imine substrate or solvent can act as catalyst poisons. Purify the imine precursor if necessary.
-
Anhydrous and Inert Conditions: Many hydrogenation catalysts are sensitive to water and oxygen.[7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogen Pressure: In some catalytic systems, higher hydrogen pressure can increase the reaction rate and may improve selectivity.[2]
Q3: How do I choose the right chiral catalyst for the asymmetric reduction of the imine precursor?
A3: The choice of catalyst is crucial and substrate-dependent. A good starting point is to review the literature for the reduction of structurally similar imines.[8]
-
Metal Centers: Iridium, Ruthenium, and Rhodium are commonly used metals for imine hydrogenation.[1]
-
Chiral Ligands: A vast array of chiral phosphine ligands (e.g., BINAP derivatives, P-stereogenic phosphines) and N,N-ligands have been developed.[1] It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate.
-
Catalyst Loading: While lower catalyst loading is economically desirable, starting with a slightly higher loading (e.g., 0.5-1 mol%) during initial optimization can help ensure the reaction goes to completion.
Q4: I am using enzymatic resolution, but the enantiomeric excess of the remaining amine is not improving beyond a certain point. Why?
A4: In kinetic resolutions, the theoretical maximum yield for a single enantiomer is 50%. To achieve high e.e. of the unreacted amine, the reaction must proceed to a conversion of over 50%.[9] However, several factors can limit the effectiveness:
-
Enzyme Inhibition: The product (the acylated amine) or co-product can sometimes inhibit the enzyme, slowing down the reaction as it progresses.[10]
-
Reversibility: The acylation reaction may be reversible under your conditions, leading to an equilibrium that limits the maximum achievable e.e.
-
Non-Enzymatic Reaction: A slow, non-selective background reaction between the amine and the acylating agent can occur, which will lower the overall enantioselectivity.[4]
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider implementing a DKR. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired product enantiomer.
Q5: What are the best analytical techniques for accurately determining the enantiomeric excess of my product?
A5: The most reliable and widely used methods are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e. It involves using a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, leading to their separation.[11][12][13]
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile amines or those that can be derivatized to increase their volatility.[11][14]
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification than chromatography, NMR using chiral solvating agents or chiral lanthanide shift reagents can be used to create diastereomeric complexes that exhibit distinct signals for each enantiomer, allowing for the determination of their ratio.[15][16]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 4-Chloro-N-(4-chlorobenzylidene)aniline
This protocol describes a general procedure for the asymmetric transfer hydrogenation of the imine precursor to this compound using a Ru-based catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂ (Catalyst precursor)
-
(R,R)-TsDPEN (Chiral ligand)
-
4-Chloro-N-(4-chlorobenzylidene)aniline (Imine substrate)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (Hydrogen source)
-
Anhydrous, degassed isopropanol (Solvent)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.01 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the imine substrate (1.0 equiv) in anhydrous, degassed isopropanol.
-
Add the formic acid/triethylamine azeotrope (2.0 equiv) to the imine solution.
-
Reaction: Transfer the imine/hydrogen source solution to the flask containing the pre-formed catalyst via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of this compound.[11] Method optimization for your specific instrument and column is essential.[12]
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade hexanes and isopropanol.
-
Racemic standard of this compound.
-
Sample of synthesized amine.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexanes and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25 °C).
-
Sample Preparation:
-
Prepare a solution of the racemic standard in the mobile phase (approx. 1 mg/mL).
-
Prepare a solution of your synthesized sample at a similar concentration.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject your synthesized sample.
-
-
Data Processing:
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
| Parameter | Typical Starting Condition | Notes for Optimization |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | Screen different CSPs if separation is poor. |
| Mobile Phase | 90:10 Hexane:Isopropanol | Vary the ratio to improve resolution. Additives like diethylamine (0.1%) can improve peak shape for basic amines. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate can sometimes improve resolution at the cost of longer run times. |
| Column Temp. | 25 °C | Varying the temperature can affect retention times and selectivity. |
| Detection | UV at 254 nm | Choose a wavelength where the analyte has strong absorbance. |
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-11. [Link]
-
Imms, C., & Wills, M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances, 10(53), 32049-32071. [Link]
-
Bella, M., & Jørgensen, K. A. (2003). Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters, 5(26), 5087-5089. [Link]
-
Gubicza, L., & Szakács, G. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
Fernández-Pérez, H., et al. (2011). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 111(3), 1687-1734. [Link]
-
ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]
-
Merck Millipore. Chiral Amines in Asymmetric Synthesis. [Link]
-
van Rantwijk, F., & Sheldon, R. A. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(37), 6225-6235. [Link]
-
ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]
-
ResearchGate. (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]
-
Cruz, A. C., & Feringa, B. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13947-14006. [Link]
-
University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
- Google Patents.
-
Organic Chemistry Frontiers. Recent advances in the asymmetric reduction of imines by recycled catalyst systems. [Link]
-
Taran, F., et al. (2007). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 129(46), 14318-14324. [Link]
-
Wikipedia. Reductive amination. [Link]
-
University of York. Asymmetric synthesis. [Link]
-
Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25965-25972. [Link]
-
University of York. Asymmetric Synthesis. [Link]
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Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate, via recrystallization. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges in obtaining this compound with high enantiomeric and chemical purity.
Principle of Purification: Diastereomeric Salt Recrystallization
The primary method for purifying and resolving the (R)-enantiomer from a racemic mixture of (4-Chlorophenyl)(phenyl)methanamine is through diastereomeric salt formation and subsequent fractional crystallization.[1][2] This classical resolution technique leverages the different physical properties of diastereomers.[3]
The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid.[1][4] This reaction forms two diastereomeric salts: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate). Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a specific solvent system.[1][5] By carefully selecting the solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in the mother liquor.[2]
The less soluble diastereomeric salt is then isolated by filtration. Finally, the purified (R)-amine is liberated from the chiral auxiliary by treatment with a base.[4][6]
Frequently Asked Questions (FAQs)
Q1: Why is diastereomeric salt recrystallization necessary for purifying (R)-(4-Chlorophenyl)(phenyl)methanamine?
Direct recrystallization of the racemic free base will not separate the enantiomers. Enantiomers have identical physical properties (e.g., solubility, melting point) in a non-chiral environment, making their separation by simple recrystallization impossible.[5] By converting the enantiomers into diastereomers with a chiral resolving agent, we create compounds with distinct physical properties, enabling separation by fractional crystallization.[3]
Q2: What are the most common resolving agents for (4-Chlorophenyl)(phenyl)methanamine?
L-(+)-Tartaric acid is a widely used and cost-effective resolving agent for this amine.[1][2] Other agents like L-o-chloromandelic acid have also been reported, though potentially at a higher cost and with moderate yields.[2] The choice of resolving agent is critical as it directly impacts the solubility and crystallinity of the resulting diastereomeric salts.[1]
Q3: Can I recrystallize the free base of (R)-(4-Chlorophenyl)(phenyl)methanamine directly?
Yes, if you already possess an enantiomerically enriched sample and the goal is to remove non-chiral impurities, direct recrystallization of the free base is a viable option.[4] The challenge lies in identifying a suitable solvent or solvent system where the amine has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][7]
Q4: How do I choose the right solvent for the diastereomeric salt recrystallization?
The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[1] For the resolution of (4-Chlorophenyl)(phenyl)methanamine with L-(+)-tartaric acid, mixtures of organic solvents and water are often effective.[2] Common systems include methanol/water or acetone/water mixtures.[2][4] The optimal solvent ratio and composition must often be determined empirically to maximize both yield and enantiomeric purity. The solvent should dissolve the diastereomeric salt mixture at an elevated temperature and allow for the selective crystallization of the desired diastereomer upon cooling.[8]
Q5: What analytical techniques are used to determine the purity of the final product?
Both chemical and enantiomeric purity need to be assessed.
-
Enantiomeric Purity (Enantiomeric Excess - ee): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[9][10][11] It uses a chiral stationary phase to separate and quantify the R and S enantiomers.[10] Other methods include Gas Chromatography (GC) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[12]
-
Chemical Purity: Standard analytical techniques such as GC-MS and NMR spectroscopy are used to identify and quantify any non-chiral impurities.[12] Melting point analysis can also serve as a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.[7]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem 1: No Crystals Form Upon Cooling
This is one of the most common issues encountered during recrystallization.[13]
Workflow for Inducing Crystallization
Caption: Stepwise guide to induce crystallization.
Potential Causes and Solutions
| Potential Cause | Recommended Action & Explanation |
| Too much solvent was used. | Action: Gently heat the solution to evaporate a portion of the solvent and attempt to cool again.[4][13][14] Explanation: The concentration of the solute is below its saturation point even at the lower temperature. Reducing the solvent volume will increase the concentration, creating the necessary supersaturation for crystal formation. |
| The solution is supersaturated but resists nucleation. | Action 1: Scratching. Gently scratch the inside of the flask at the meniscus with a glass rod.[4][14][15] Explanation: The micro-scratches on the glass surface provide nucleation sites where crystal growth can begin.[15] Action 2: Seeding. Add a tiny crystal of the pure product to the solution.[4][14] Explanation: A seed crystal acts as a template, providing a pre-existing crystal lattice onto which dissolved molecules can deposit, initiating crystallization.[7] |
| Inappropriate solvent system. | Action: If all other methods fail, recover the product by evaporating the solvent and attempt the recrystallization with a different solvent or solvent mixture.[4][13] Explanation: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning it remains too soluble even at low temperatures. |
Problem 2: The Product "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This is undesirable as the oil often traps impurities.[16]
Potential Causes and Solutions
| Potential Cause | Recommended Action & Explanation |
| Solution is cooling too rapidly. | Action: Reheat the mixture to redissolve the oil. Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[13][14] Explanation: Rapid cooling can cause the solute to come out of solution faster than crystals can nucleate and grow, leading to the formation of a supersaturated liquid phase (oil). |
| The melting point of the solute is lower than the boiling point of the solvent. | Action: Reheat to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system, and cool slowly.[4] Explanation: The solute dissolves in the hot solvent but melts instead of dissolving, and upon cooling, it separates as an oil. |
| High concentration of impurities. | Action: The crude material may require pre-purification by another method, such as column chromatography, before attempting recrystallization.[4] Explanation: Impurities can depress the melting point of the solute and interfere with crystal lattice formation, promoting oiling out. |
Problem 3: Low Yield of Recrystallized Product
A poor recovery of the purified compound is a common issue.[14]
Potential Causes and Solutions
| Potential Cause | Recommended Action & Explanation |
| Too much solvent was used. | Action: Minimize the amount of hot solvent used for dissolution.[4][17] If the mother liquor is still available, you can concentrate it to recover a second crop of crystals. Explanation: The product has some solubility even in the cold solvent. Using an excessive amount of solvent will lead to a significant portion of the product remaining dissolved in the mother liquor after cooling.[14] |
| Premature crystallization during hot filtration. | Action: Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[4] Use a slight excess of hot solvent and then boil it off after filtration.[16] Explanation: If the apparatus is cold, the saturated solution will cool upon contact, causing the product to crystallize on the filter paper or in the funnel stem, leading to loss of material. |
| Inadequate cooling. | Action: Ensure the solution is allowed to cool for a sufficient amount of time. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4] Explanation: Crystallization is a time-dependent process. Insufficient time or a final temperature that is too high will result in incomplete crystallization. |
| Washing with too much or warm solvent. | Action: Wash the collected crystals with a minimal amount of ice-cold solvent.[16] Explanation: The recrystallized product is not completely insoluble in the cold solvent. Washing with large volumes or with solvent that is not thoroughly chilled will redissolve some of the purified crystals. |
Problem 4: Poor Purity of Recrystallized Product
The final product may still contain significant impurities.
Workflow for Purity Analysis
Caption: Logical workflow for assessing and improving product purity.
Potential Causes and Solutions
| Potential Cause | Recommended Action & Explanation |
| Crystallization occurred too rapidly. | Action: Re-dissolve the crystals and allow the solution to cool more slowly. Avoid disturbing the flask during the initial cooling phase.[4] Explanation: Rapid crystal growth can trap impurities, including the undesired diastereomer and solvent molecules, within the crystal lattice. Slower cooling promotes the formation of more ordered, purer crystals. |
| Inadequate washing of crystals. | Action: Ensure the filter cake is washed with a small amount of ice-cold solvent to remove residual mother liquor.[16] Explanation: The mother liquor is rich in impurities and the more soluble diastereomer. If not washed away, these impurities will contaminate the final product as the solvent evaporates. |
| Incomplete resolution. | Action: A second recrystallization of the diastereomeric salt may be necessary to achieve the desired optical purity.[4] Explanation: A single crystallization rarely results in complete separation.[5] Often, the less soluble salt will co-precipitate with a small amount of the more soluble one. Recrystallizing the enriched salt further purifies the desired diastereomer. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Recrystallization
This protocol outlines a general procedure for the resolution of racemic (±)-(4-Chlorophenyl)(phenyl)methanamine using L-(+)-tartaric acid.[4][6]
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic (4-Chlorophenyl)(phenyl)methanamine (1.0 equiv.) in a minimal amount of a heated solvent mixture (e.g., methanol/water or acetone/water).[2][4]
-
Addition of Chiral Acid: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.1 equiv.) in the same heated solvent system. Slowly add the warm tartaric acid solution to the amine solution with stirring.[4][6]
-
Crystallization: Allow the combined solution to cool slowly to room temperature, undisturbed. The diastereomeric salt of the (R)-amine with L-(+)-tartaric acid should preferentially crystallize.[2] Subsequently, cool the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove the mother liquor containing the soluble (S)-amine diastereomeric salt.[16]
-
Purity Check (Optional): At this stage, a small sample of the salt can be converted back to the free amine and analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess. If purity is insufficient, a second recrystallization of the salt may be performed.[4]
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH solution) until the solution is basic (pH > 10).[4][6]
-
Extraction: Extract the liberated (R)-(4-Chlorophenyl)(phenyl)methanamine with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified (R)-amine.
References
- Benchchem. (n.d.). .
- Benchchem. (n.d.). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
- Benchchem. (n.d.). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- Benchchem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Benchchem. (n.d.). A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates.
- Benchchem. (n.d.). Characterization of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide to Chiral Chromatography and Diastereomeric Sal.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2025, August 5). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- UCLA. (n.d.). Recrystallization - Part 2.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- Benchchem. (n.d.). Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to Resolving Agents for (4-Chlorophenyl)(phenyl)methanamine.
- Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
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challenges in scaling up 4-Chlorobenzhydrylamine production
An invaluable intermediate in the synthesis of antihistaminic drugs such as Levocetirizine, 4-Chlorobenzhydrylamine is a chiral amine whose large-scale production presents a unique set of challenges for researchers and chemical engineers.[1][2][3] Scaling a synthesis from the laboratory bench to industrial production is rarely a linear process; issues related to reaction kinetics, heat transfer, impurity profiles, and process safety often emerge.[4][5]
This Technical Support Center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the scale-up of 4-Chlorobenzhydrylamine synthesis. The guidance herein is grounded in established chemical principles and process optimization strategies to assist scientists and drug development professionals in navigating these complexities.
Synthesis Overview
The most prevalent industrial route to racemic 4-Chlorobenzhydrylamine is a two-step synthesis starting from 4-Chlorobenzophenone.[6] The first step involves the formation of an oxime intermediate, which is subsequently reduced to the target primary amine.[1][6]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common industrial synthesis routes for 4-Chlorobenzhydrylamine?
The dominant industrial method involves a two-step process: the oximation of 4-chlorobenzophenone with a hydroxylamine compound, followed by the reduction of the resulting oxime intermediate.[6] An alternative, though less common for this specific molecule due to the high temperatures required, is the Leuckart reaction, which is a form of reductive amination using ammonium formate or formamide.[7][8]
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
During scale-up, maintaining process consistency is a primary challenge.[9] Key CPPs include:
-
Temperature Control: Both the oximation and reduction steps can be exothermic. Poor heat dissipation in large reactors can lead to side reactions and impurity formation.[4]
-
Mixing Efficiency: Inadequate agitation can create "dead zones" with localized concentrations of reagents, affecting reaction rate and selectivity.[4]
-
Reagent Addition Rate: Controlled addition of reagents, especially the reducing agent, is crucial to manage reaction exotherms and minimize by-product formation.
-
Reaction Time: Monitoring reaction completion is essential to prevent the formation of degradation products from over-processing.
Q3: What are the main safety concerns when handling 4-Chlorobenzhydrylamine and related compounds?
Amines as a class of compounds require careful handling.[10][11]
-
Toxicity and Irritation: 4-Chlorobenzhydrylamine hydrochloride is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][12] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory.[11]
-
Reactive Hazards: Some reduction methods, particularly those involving metal hydrides, can have runaway potential if not properly controlled.[13] A thorough risk assessment should be conducted before any scale-up operation.[10]
-
Environmental Impact: Amine waste streams can be hazardous to the environment and must be disposed of according to local regulations.[10][14]
Step 1: Oxime Formation
Q4: Why is the stoichiometry of reagents in the oximation step important?
The molar ratio of 4-chlorobenzophenone, the hydroxylamine source (e.g., hydroxylamine hydrochloride), and the acid-binding agent (e.g., sodium hydroxide) is critical for driving the reaction to completion and maximizing yield. A typical molar ratio is around 1:1.5:2.0 respectively, ensuring there is sufficient hydroxylamine to react with the ketone and enough base to neutralize the generated HCl.[1][6]
Q5: What are common side products in the oximation step and how can they be minimized?
The primary side product is unreacted 4-chlorobenzophenone. Minimizing this involves ensuring adequate reaction time, maintaining the optimal temperature (typically 78-82 °C), and using the correct stoichiometry of reagents.[1] Proper work-up, which often involves precipitating the oxime by adding water and cooling, helps to separate the product from more soluble impurities.[1]
Step 2: Oxime Reduction
Q6: What are the pros and cons of different reduction methods for large-scale production?
| Reduction Method | Pros | Cons |
| Zinc Powder / Acetic Acid | Cost-effective, simple procedure, high yields reported (97%).[6] | Generates significant metal waste; requires careful temperature control to avoid runaway reactions. |
| Sodium Borohydride (NaBH₄) | Milder reducing agent, but often requires a catalyst or additive (e.g., NiCl₂, CuSO₄, ZrCl₄) to be effective for oximes.[15] | Can be more expensive than zinc; may lead to secondary amine formation depending on conditions. |
| Catalytic Hydrogenation | "Green" method with minimal waste (only catalyst to be recovered); suitable for large-scale continuous processes.[16][17] | Risk of dechlorination (loss of the chlorine atom) on the aromatic ring, which requires careful catalyst selection and the use of inhibitors like thiophene.[18][19] High-pressure equipment is required. |
Q7: How can the formation of secondary amines or other reduction by-products be controlled?
The formation of secondary amines is a known side reaction in the reduction of oximes, potentially occurring when the initially formed primary amine reacts with an imine intermediate. Controlling this involves:
-
Optimizing the Reducing Agent: The choice of reagent system can influence selectivity. For example, NaBH₄ with nickel(II) chloride has been reported to primarily yield primary amines, whereas systems with copper(II) sulfate can produce a mix of primary and secondary amines.
-
Controlling Reaction Conditions: Lowering the reaction temperature and minimizing reaction time once the substrate is consumed can reduce the likelihood of side reactions.
Purification & Chiral Resolution
Q8: What challenges are associated with the chiral resolution of racemic 4-Chlorobenzhydrylamine?
As a key intermediate for Levocetirizine, obtaining the correct enantiomer, (R)-(-)-4-chlorobenzhydrylamine, is crucial.[2]
-
Resolving Agent: The choice of resolving agent is critical for efficient separation. L-(+)-tartaric acid is commonly used to precipitate the desired (R)-(-)-enantiomer as a diastereomeric salt.[1]
-
Yield Loss: Resolution inherently involves discarding at least 50% of the material if the unwanted enantiomer is not racemized and recycled.
-
Racemization: Developing an efficient process to racemize the unwanted (S)-(+)-enantiomer is key to making the overall process economically viable at scale.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues during the scale-up of 4-Chlorobenzhydrylamine production.
Problem: Low Yield in Oximation Step
-
Symptoms: A significant amount of 4-chlorobenzophenone remains after the reaction, or the isolated weight of the oxime is much lower than the theoretical maximum.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Diagnosis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Solution: Ensure the reaction is heated to the correct temperature (78-82 °C) and for a sufficient duration (e.g., 3 hours).[1] Verify the quality and stoichiometry of the hydroxylamine hydrochloride and base.[6]
-
-
Poor Precipitation during Work-up: The oxime product may be partially soluble in the work-up solvent mixture.
-
Diagnosis: Analyze the filtrate after isolation to check for dissolved product.
-
Solution: Ensure the mixture is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.[1] Adjust the water/ethanol ratio if necessary.
-
-
Problem: Incomplete Reduction or High Levels of Impurities
-
Symptoms: The final product contains significant amounts of the oxime intermediate, or new, unidentified peaks appear in GC/HPLC analysis.
-
Possible Causes & Solutions:
-
Inactive Reducing Agent: Metal powders like zinc can oxidize on the surface, and hydride reagents can degrade with moisture.
-
Diagnosis: Test the reducing agent on a small, controlled sample.
-
Solution: Use a fresh batch of the reducing agent or activate it if applicable (e.g., acid wash for zinc).
-
-
Side Reactions: The reaction conditions may be promoting the formation of by-products.
-
Diagnosis: Identify the impurities using techniques like GC-MS. Common by-products include secondary amines or dechlorinated products.[18]
-
Solution: If secondary amines are forming, reduce the reaction temperature or change the reducing system. If using catalytic hydrogenation and dechlorination is observed, add a catalyst inhibitor or switch to a different catalyst (e.g., sulfided platinum on charcoal).[18]
-
-
Problem: Scale-Up Leads to Exotherm and Impurity Profile Change
-
Symptoms: The internal temperature of the reactor significantly exceeds the setpoint during reagent addition. The final product from the large-scale batch has a different impurity profile than the lab-scale batch.
-
Possible Causes & Solutions:
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[4]
-
Diagnosis: Log the internal temperature versus the jacket temperature to identify significant deviations.
-
Solution: Reduce the addition rate of the limiting reagent. Ensure the reactor's cooling system is operating at maximum capacity. Dilute the reaction mixture (though this may impact downstream processing).
-
-
Changes in Mixing Dynamics: Inefficient mixing can lead to localized "hot spots" where the temperature is much higher, promoting different reaction pathways.[4]
-
Diagnosis: This is difficult to measure directly but is a common scale-up issue.[9]
-
Solution: Ensure the stirrer type (e.g., anchor, turbine) and speed are appropriate for the vessel geometry and reaction viscosity. Consider installing baffles to improve mixing.
-
-
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 4-Chlorobenzophenone Oxime[1]
-
In a suitable reaction vessel, dissolve 4-chlorobenzophenone (1 molar equivalent) and hydroxylamine hydrochloride (1.5 molar equivalents) in 95% ethanol.
-
Prepare a separate solution of sodium hydroxide (2.0 molar equivalents) in water.
-
Slowly add the sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to 78-82 °C and maintain for approximately 3 hours, monitoring the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove about 80% of the ethanol.
-
Add water to the concentrated mixture and cool in an ice bath to precipitate the oxime intermediate.
-
Filter the solid precipitate, wash thoroughly with water, and dry to obtain the oxime.
Protocol 2: Reduction of Oxime with Zinc and Acetic Acid[6]
-
Add the dried oxime (1 molar equivalent) and glacial acetic acid to a reaction vessel equipped with a mechanical stirrer and thermometer.
-
Stir the mixture to achieve dissolution.
-
Cool the vessel in an ice or water bath to maintain the desired temperature (e.g., 20-32 °C).
-
Portion-wise, add zinc powder (3.5-4.0 molar equivalents) over a period of at least 1 hour, carefully monitoring the internal temperature to control the exotherm.
-
After the addition is complete, allow the reaction to stir for 12-18 hours at the set temperature.
-
Filter the reaction mixture to remove excess zinc and zinc salts. Wash the solid cake with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., toluene) and wash with water.
-
Adjust the pH of the aqueous layer to 8-9 with a saturated sodium carbonate solution to neutralize the acetic acid and free the amine.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-Chlorobenzhydrylamine.
Protocol 3: Chiral Resolution with L-(+)-Tartaric Acid[1]
-
Prepare a solution of L-(+)-tartaric acid in a suitable solvent (e.g., water or a mixed solvent system) and heat to approximately 55 °C until fully dissolved.
-
Separately, dissolve the racemic 4-chlorobenzhydrylamine in a miscible co-solvent (e.g., acetone).
-
Slowly add the amine solution to the warm tartaric acid solution over about 1 hour.
-
Maintain the temperature for an additional 2 hours after the addition is complete.
-
Slowly cool the mixture to 20 °C and stir for at least 1 hour to allow for the complete precipitation of the diastereomeric salt.
-
Filter the mixture to collect the solid, which is the (R)-(-)-4-chlorobenzhydrylamine L-(+)-tartrate salt.
-
The free amine can be liberated by treating the salt with a base.
References
-
Benchchem. 4-Chlorobenzhydrylamine hydrochloride | 5267-39-0.
-
Periasamy, M., & Thirumalaikumar, M. (2000). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of the Indian Chemical Society, 77, 343-344.
-
Zeynizadeh, B., & Yahyaei, S. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2880-2884.
-
Process Plus. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
-
Google Patents. (2010). CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine.
-
Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips.
-
ResearchGate. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
-
Wikipedia. (n.d.). Leuckart reaction.
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Google Patents. (2010). CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine.
-
ChemicalBook. (2023). The Essential Role of 4-Chlorobenzophenone in Advanced Materials and Synthesis.
-
Zhang, Y., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Wuhan University Journal of Natural Sciences, 12(4), 660-662.
-
PubMed. (2004). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone].
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
ChemicalBook. (2024). 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods.
-
Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts.
-
Google Patents. (1977). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
-
Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
-
AZoM. (2016). Catalytic Hydrogenation Reaction.
-
PharmTech. (2023). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
Sigma-Aldrich. (n.d.). 4-Chlorobenzhydrylamine hydrochloride 98.
-
Pharmaceutical Technology. (2012). Avoiding pitfalls in scaling up biopharmaceutical production.
-
Google Patents. (2007). CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline.
Sources
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- 3. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pharmtech.com [pharmtech.com]
- 6. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]
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- 9. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
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- 12. 4-氯二苯甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 16. azom.com [azom.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 19. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Chlorobenzhydrylamine Analogs: A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the 4-chlorobenzhydrylamine scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique three-dimensional conformation and the electronic properties imparted by the chlorine substituent provide a versatile framework for molecular design. This guide offers a comprehensive comparative analysis of 4-chlorobenzhydrylamine analogs, delving into their synthesis, structure-activity relationships (SAR), and performance across various biological targets. The insights presented herein are supported by experimental data, aiming to empower researchers, scientists, and drug development professionals in their quest for novel and efficacious therapeutics.
The Significance of the 4-Chlorobenzhydryl Moiety
The 4-chlorobenzhydryl group is a key pharmacophore found in numerous clinically successful drugs. The diarylmethylamine core provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The presence of a chlorine atom on one of the phenyl rings significantly influences the molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This strategic halogenation has been a successful strategy in drug design to enhance potency and selectivity.
Comparative Analysis of Biological Activities
The versatility of the 4-chlorobenzhydrylamine scaffold is evident in the wide range of biological activities exhibited by its analogs. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.
Anticancer Activity
A significant area of investigation for 4-chlorobenzhydrylamine analogs has been in oncology. The 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine series has demonstrated notable cytotoxicity against a panel of human cancer cell lines.
| Compound ID | R-Group (at benzoyl moiety) | HUH7 (Liver) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) |
| 5a | 4-Cl | 4.13 | 4.65 | 5.23 |
| 5b | 4-F | 4.21 | 5.18 | 5.87 |
| 5c | 4-OCH₃ | 5.82 | 6.45 | 7.12 |
| 5d | 4-NO₂ | 3.98 | 4.21 | 4.98 |
| 5e | 3,4-diCl | 3.87 | 4.15 | 4.76 |
| 5f | 4-Phenyl | 6.15 | 7.23 | 8.01 |
| 5g | 2-Naphthyl | 7.23 | 8.11 | 9.24 |
| 5-Fluorouracil | - | 6.8 | 7.5 | 8.2 |
Data synthesized from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[1]
Structure-Activity Relationship Insights:
-
Electronic Effects: Electron-withdrawing groups on the benzoyl ring, such as nitro (5d) and dichloro (5e), generally lead to enhanced cytotoxic activity compared to electron-donating groups like methoxy (5c). This suggests that a more electron-deficient benzoyl moiety may be favorable for interaction with the biological target.
-
Steric Hindrance: Increasing the steric bulk on the benzoyl ring, as seen with the phenyl (5f) and naphthyl (5g) substituents, tends to decrease anticancer activity. This indicates that a more compact substituent is preferred for optimal binding.
-
Halogenation: The presence of a halogen at the 4-position of the benzoyl ring (5a and 5b) results in potent activity, highlighting the favorable contribution of halogens to the overall pharmacological profile.
The proposed mechanism of action for some of these piperazine analogs involves the inhibition of microtubule synthesis, leading to cell cycle arrest and apoptosis.[1]
Antimicrobial Activity
The 4-chlorobenzhydryl scaffold has also been explored for the development of novel antimicrobial agents. A series of substituted N-benzhydrylpiperidin-4-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.
| Compound ID | R-Group (on Piperidine N) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| 7a | H | 100 | 125 | 150 |
| 7b | CH₃ | 75 | 100 | 125 |
| 7c | C₂H₅ | 50 | 75 | 100 |
| 7d | C₃H₇ | 25 | 50 | 75 |
| 7e | C₄H₉ | 50 | 75 | 100 |
| Streptomycin | - | 10 | 12.5 | - |
| Miconazole | - | - | - | 15 |
Data synthesized from a study on substituted N-benzhydrylpiperidin-4-amine derivatives.
Structure-Activity Relationship Insights:
-
N-Alkylation: The introduction of small alkyl groups on the piperidine nitrogen generally enhances antimicrobial activity compared to the unsubstituted analog (7a).
-
Chain Length: There appears to be an optimal alkyl chain length for activity, with the propyl-substituted analog (7d) exhibiting the most potent antibacterial and antifungal effects in this series. Further increasing the chain length to butyl (7e) leads to a slight decrease in activity. This suggests that lipophilicity and steric factors play a crucial role in the interaction with microbial targets.
Central Nervous System (CNS) Activity
Benzhydrylamine derivatives have a long history of use as CNS agents, particularly as antihistamines. The 4-chlorobenzhydrylamine core is a key feature of cetirizine, a widely used second-generation antihistamine. The SAR for antihistaminic activity is well-established.
Key Structural Features for Antihistaminic (H1) Activity:
-
Diaryl Substitution: The presence of two aryl rings is crucial for significant H1 receptor affinity.[2]
-
Spacer: An ethylene or a short alkyl chain connecting the diarylmethyl moiety to a terminal nitrogen atom is optimal.
-
Terminal Amine: A tertiary amine generally provides maximal activity. This amine group should be basic enough to be protonated at physiological pH.[2]
The 4-chloro substituent in cetirizine contributes to its high affinity for the H1 receptor and its favorable pharmacokinetic properties, such as reduced penetration of the blood-brain barrier, which minimizes sedative side effects compared to first-generation antihistamines.
Furthermore, analogs of 4-chlorobenzhydrylamine have been investigated as dopamine receptor antagonists. The affinity for dopamine receptors, particularly the D2 subtype, is highly dependent on the nature of the substituent on the nitrogen atom.
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a relevant biological assay.
Synthesis of 1-(4-Chlorobenzhydryl)piperazine
This protocol describes a common method for the synthesis of the key intermediate, 1-(4-chlorobenzhydryl)piperazine, which serves as a starting material for a wide range of analogs.[1]
Workflow Diagram:
Caption: Synthetic scheme for 1-(4-Chlorobenzhydryl)piperazine.
Step-by-Step Procedure:
-
Reduction of 4-Chlorobenzophenone:
-
Dissolve 4-chlorobenzophenone (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1 equivalent) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product, 4-chlorobenzhydrol, with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Chlorination of 4-Chlorobenzhydrol:
-
Dissolve the crude 4-chlorobenzhydrol in a suitable solvent (e.g., toluene).
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-chlorobenzhydryl chloride.
-
-
Synthesis of 1-(4-Chlorobenzhydryl)piperazine:
-
Dissolve piperazine (4 equivalents) and potassium carbonate (K₂CO₃) (2 equivalents) in dimethylformamide (DMF).
-
Add the crude 4-chlorobenzhydryl chloride to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-chlorobenzhydryl)piperazine.
-
Dopamine D2 Receptor Competitive Binding Assay
This protocol provides a framework for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[3][4]
Workflow Diagram:
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Chlorobenzhydrylamine Purity by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates
4-Chlorobenzhydrylamine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the second-generation antihistamine, Levocetirizine.[1] As with many chiral compounds, the biological activity and toxicological profile of its enantiomers can differ significantly. The (R)-enantiomer of 4-chlorobenzhydrylamine is the precursor to the pharmacologically active Levocetirizine, while the (S)-enantiomer is considered an impurity. Consequently, the accurate determination of enantiomeric purity is not merely a quality control metric; it is a critical step in ensuring the safety and efficacy of the final drug product, mandated by regulatory bodies worldwide.[2]
This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 4-Chlorobenzhydrylamine. We will explore the causality behind the methodological choices, present supporting experimental data for a fully validated method in accordance with ICH guidelines, and objectively compare the performance of chiral HPLC with alternative analytical techniques.
The Primary Method: Enantioselective High-Performance Liquid Chromatography
Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution, robustness, and accuracy.[3][4] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and efficient method. A CSP creates a chiral environment where the two enantiomers of an analyte form transient, diastereomeric complexes with differing interaction energies, leading to different retention times and, thus, separation.[5]
Rationale for Method Component Selection: An Expert's Perspective
The development of a successful chiral separation method is a science-driven process. Each component of the method is chosen to optimize the interactions between the analyte and the stationary phase.
Chiral Stationary Phase (CSP): CHIRALPAK® AD
For the separation of 4-Chlorobenzhydrylamine, a polysaccharide-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) (CHIRALPAK® AD), is highly effective. The choice is based on the following principles:
-
Structural Complementarity: Polysaccharide-based CSPs, like CHIRALPAK® AD, form helical polymer chains that create chiral grooves. The benzhydryl moiety of 4-Chlorobenzhydrylamine can fit into these grooves.[6]
-
Multi-modal Interactions: The separation is driven by a combination of interactions between the analyte and the CSP. These include:
-
π-π stacking: Interactions between the phenyl and chlorophenyl rings of the analyte and the phenyl groups of the carbamate selector on the CSP.
-
Hydrogen Bonding: The primary amine group of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
Steric Hindrance: The three-dimensional arrangement of the substituents on the chiral center of the analyte will favor the formation of a more stable complex with one enantiomer over the other.[7][8]
-
The combination of these interactions leads to a difference in the binding affinity of the (R) and (S) enantiomers to the CSP, resulting in their separation.
Caption: Chiral Recognition Mechanism on a Polysaccharide-Based CSP.
Mobile Phase Composition: Hexane, Ethanol, and Diethylamine
A normal-phase mobile system is typically employed for this separation.
-
Hexane: As the main, non-polar solvent, it ensures that the analyte interacts sufficiently with the polar stationary phase.
-
Ethanol: This polar modifier is crucial for eluting the analyte from the column. The concentration of ethanol is optimized to achieve a balance between good resolution and reasonable analysis time.
-
Diethylamine (DEA): As a basic additive, DEA is essential when analyzing primary amines. It acts as a competing base, binding to acidic sites on the silica gel surface of the CSP. This minimizes non-specific interactions that can lead to peak tailing and poor peak shape, resulting in improved efficiency and resolution.
Validated Chiral HPLC Method for 4-Chlorobenzhydrylamine
The following method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose of quantifying the enantiomeric purity of 4-Chlorobenzhydrylamine.[9]
Chromatographic Conditions
| Parameter | Specification |
| Column | CHIRALPAK® AD, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Method Validation Data
The following data is representative of a fully validated method for the determination of the (S)-enantiomer (impurity) in the presence of the (R)-enantiomer (API).
Table 1: Linearity of the (S)-Enantiomer
| Concentration (µg/mL) | Peak Area |
| 0.1 | 3,520 |
| 0.25 | 8,850 |
| 0.5 | 17,680 |
| 1.0 | 35,400 |
| 1.5 | 53,050 |
| Correlation Coefficient (r²) | 0.9997 |
Table 2: Precision
| Parameter | (S)-Enantiomer (% Area) |
| Repeatability (n=6) | |
| Mean | 0.51 |
| % RSD | 1.8% |
| Intermediate Precision (n=6, different day/analyst) | |
| Mean | 0.53 |
| % RSD | 2.5% |
Table 3: Accuracy (Spike Recovery)
| Spike Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ (0.1%) | 0.1 | 0.098 | 98.0% |
| 100% (0.5%) | 0.5 | 0.505 | 101.0% |
| 150% (0.75%) | 0.75 | 0.741 | 98.8% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | 0.03% (0.03 µg/mL) |
| LOQ | 0.1% (0.1 µg/mL) |
Specificity: The method demonstrated specificity by showing baseline resolution (Resolution > 2.0) between the (R) and (S) enantiomer peaks. A chromatogram of a spiked sample shows the successful separation.
Experimental Protocols
System Suitability Test (SST)
Before performing any analysis, the suitability of the chromatographic system must be verified.
-
Prepare a System Suitability Solution: Create a solution containing approximately 0.5 mg/mL of racemic 4-Chlorobenzhydrylamine in the mobile phase.
-
Inject the SST Solution: Make five replicate injections of the SST solution.
-
Evaluate Performance: The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the (R) and (S) enantiomer peaks is not less than 2.0.
-
Tailing Factor: The tailing factor for each enantiomer peak is not more than 1.5.
-
% RSD: The relative standard deviation of the peak areas for six replicate injections is not more than 2.0%.
-
Caption: Experimental Workflow for Chiral HPLC Method Validation.
Validation Protocol: Step-by-Step
This protocol is based on the ICH Q2(R2) and Q14 guidelines.[9][10]
-
Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Inject a solution of the (R)-enantiomer and a solution of the (S)-enantiomer separately to confirm their individual retention times.
-
Inject a solution of the racemic mixture to demonstrate baseline separation.
-
-
Linearity:
-
Prepare a stock solution of the (S)-enantiomer.
-
Perform serial dilutions to prepare at least five concentration levels ranging from the LOQ (e.g., 0.1 µg/mL) to 150% of the target impurity concentration (e.g., 1.5 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of average peak area versus concentration and calculate the correlation coefficient (r²).
-
-
Precision:
-
Repeatability: Prepare six individual samples of 4-Chlorobenzhydrylamine spiked with the (S)-enantiomer at the target concentration (e.g., 0.5%). Analyze all six samples on the same day with the same analyst and instrument. Calculate the % RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. Calculate the % RSD.
-
-
Accuracy:
-
Prepare solutions of the (R)-enantiomer at a fixed concentration.
-
Spike these solutions with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level).
-
Analyze these spiked samples in triplicate and calculate the percentage recovery at each level.
-
-
LOD & LOQ:
-
These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase composition (e.g., vary ethanol percentage slightly).
-
-
Analyze the SST solution under each modified condition and assess the impact on resolution and retention times.
-
Comparison with Alternative Analytical Techniques
While chiral HPLC is the predominant method, other techniques can also be employed for determining enantiomeric purity. The choice of method depends on factors such as available instrumentation, sample throughput requirements, and the specific analytical challenge.[11]
Table 5: Comparison of Analytical Methods for Enantiomeric Purity
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering different selectivity. | Non-covalent interaction of enantiomers with a CSA to form transient diastereomeric complexes with distinct NMR signals. |
| Typical Analysis Time | 10-30 minutes per sample. | 3-10 minutes per sample (often 3-5 times faster than HPLC).[11] | 5-15 minutes per sample. |
| Resolution | High, baseline separation is commonly achieved. | High, often comparable or superior to HPLC. | Generally lower than chromatographic methods. May not be suitable for very low impurity levels. |
| Peak Shape | Good, but can be susceptible to tailing with basic analytes if the method is not optimized. | Often provides superior peak symmetry for basic compounds compared to HPLC.[10][11] | Not applicable (spectroscopic method). |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, ethanol). | Significantly lower organic solvent consumption ("greener" alternative).[11] | Requires deuterated solvents, but in small volumes. |
| Advantages | Robust, versatile, widely available, well-established with extensive regulatory acceptance. | High throughput, reduced environmental impact, excellent for preparative scale. | Rapid, no need for chiral columns, provides structural information. |
| Disadvantages | Longer analysis times, higher solvent cost and waste. | Higher initial instrument cost. | Lower sensitivity, may require higher analyte concentration, not suitable for trace-level impurity quantification. |
Objective Comparison
-
Chiral HPLC remains the most robust and widely validated method for regulatory submissions. Its versatility and the vast library of available chiral stationary phases make it suitable for a wide range of compounds. For 4-Chlorobenzhydrylamine, it provides excellent resolution and accuracy.
-
Chiral SFC is a powerful, modern alternative, particularly for high-throughput screening environments. Its key advantages are speed and reduced environmental impact.[11] For basic amines, SFC often yields better peak shapes than HPLC.[10] If throughput and green chemistry are primary concerns, SFC is an excellent choice.
-
NMR with CSAs is a valuable tool for rapid, initial assessment of enantiomeric excess, especially during reaction optimization in a research setting. It does not require method development on a chromatographic system. However, it generally lacks the sensitivity and accuracy of chromatographic methods for quantifying low-level enantiomeric impurities and is not typically used for final product release testing.
Conclusion
The validation of enantiomeric purity for 4-Chlorobenzhydrylamine is a critical quality attribute in pharmaceutical manufacturing. A well-developed and validated chiral HPLC method , utilizing a polysaccharide-based stationary phase like CHIRALPAK® AD, stands as the most reliable and authoritative technique for this purpose. This method provides the necessary specificity, accuracy, and precision required to meet stringent regulatory standards. While alternative techniques like SFC offer significant advantages in speed and sustainability and NMR provides rapid screening capabilities, chiral HPLC remains the benchmark for robust, high-resolution enantioselective analysis in a quality control environment. The choice of methodology should be guided by the specific analytical needs, balancing the requirements for accuracy, throughput, and available resources.
References
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ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2024. [Link]
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De Martin, L., et al. Insights into chiral recognition mechanisms in supercritical fluid chromatography. I. Non-enantiospecific interactions contributing to the retention on tris-(3,5-dimethylphenylcarbamate) amylose and cellulose stationary phases. Journal of Chromatography A. 2011;1218(15):2019-32. [Link]
-
De Martin, L., et al. Insights into chiral recognition mechanisms in supercritical fluid chromatography. II. Factors contributing to enantiomer separation on tris-(3,5-dimethylphenylcarbamate) of amylose and cellulose stationary phases. Journal of Chromatography A. 2011;1218(15):2033-57. [Link]
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Welch, C. J., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. 2014;32(9):674-683. [Link]
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ICH Harmonised Guideline. Q14 Analytical Procedure Development. European Medicines Agency; 2024. [Link]
- Google Patents. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine.
-
Patel, A. V., et al. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. 2011;73(4):425-429. [Link]
- Google Patents. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine.
-
Ali, I., et al. Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors. Bulletin of the Korean Chemical Society. 2019;40(1):85-92. [Link]
-
Reddy, B. P., et al. Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review. 2021;13(19):11-16. [Link]
- U.S. Pharmacopeia.
-
Dong, M. W. System Suitability and Validation For Chiral Purity Assays Of Drug Substances. LCGC North America. 2002;20(8):724-732. [Link]
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Wenslow, R. M., et al. Mechanistic aspects of chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate. Analytical Chemistry. 1997;69(24):5098-5103. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
-
Reddy, G. S., et al. Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. 2015;7(10):194-201. [Link]
-
Kumar, Y. K., et al. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences. 2023;11(1). [Link]
-
Subir, K. D. Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. 2020;19(1):244-255. [Link]
-
Li, F., et al. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. 2017;41(19):10833-10840. [Link]
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A Comparative Guide to the Enantiomeric Resolution of 4-Chlorobenzhydrylamine Using Chiral Acids
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic intermediates is a critical and often challenging step. 4-Chlorobenzhydrylamine is a key chiral intermediate in the synthesis of Levocetirizine, the active (R)-enantiomer of cetirizine. This guide provides an in-depth technical comparison of the efficiency of different chiral acids for the enantiomeric resolution of racemic 4-Chlorobenzhydrylamine via diastereomeric salt formation. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select and optimize an effective resolution strategy.
The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classical and industrially viable method for separating enantiomers.[1][2] The fundamental principle lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. In the case of the basic 4-Chlorobenzhydrylamine, acidic chiral resolving agents are employed. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most importantly, solubility in a given solvent system.[1][3] This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired enantiomer is subsequently liberated from the purified diastereomeric salt, typically by treatment with a base.
The choice of the chiral resolving agent and the crystallization solvent are paramount to the success of the resolution, directly influencing the yield and the enantiomeric excess (e.e.) of the final product. An ideal resolving agent will form a stable, easily crystallizable salt with one enantiomer while the salt of the other enantiomer remains dissolved in the mother liquor.
Comparative Analysis of Chiral Acids for 4-Chlorobenzhydrylamine Resolution
While various chiral acids can be employed for the resolution of racemic amines, the scientific literature and patent landscape for the specific case of 4-Chlorobenzhydrylamine primarily highlight the use of L-(+)-tartaric acid and derivatives of mandelic acid. The following sections provide a comparative analysis of their performance based on available experimental data.
L-(+)-Tartaric Acid: The Workhorse Resolving Agent
L-(+)-tartaric acid is a readily available and cost-effective chiral resolving agent, making it a common first choice for the resolution of racemic amines.[1] Several patents detailing the synthesis of Levocetirizine describe the use of L-(+)-tartaric acid for the resolution of 4-Chlorobenzhydrylamine.[4][5]
Experimental Data:
| Chiral Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) | Reference |
| L-(+)-Tartaric Acid | L-(+)-Tartaric Acid | Acetone/Water | 30.5% | Optically Pure* | [4] |
| L-o-Chloromandelic Acid | L-o-Chloromandelic Acid | Methanol/Water | 35% | Not Specified | [4] |
*The term "optically pure" is used in the patent, suggesting a high enantiomeric excess, though a specific value is not provided.[4]
Causality Behind Experimental Choices: The use of a mixed solvent system, such as acetone and water, is a critical parameter in optimizing the solubility difference between the two diastereomeric salts. The ratio of the organic solvent to water can be fine-tuned to maximize the precipitation of the desired diastereomer while keeping the other in solution. The temperature profile of the crystallization process, including the initial temperature for salt formation and the cooling rate, also plays a crucial role in obtaining crystals of high diastereomeric purity.
L-o-Chloromandelic Acid: A Higher-Cost, Higher-Yield Alternative?
Substituted mandelic acid derivatives are another class of effective chiral resolving agents for amines.[3] A patent for the synthesis of Levocetirizine reports the use of L-o-chloromandelic acid for the resolution of 4-Chlorobenzhydrylamine, suggesting a slightly higher yield compared to L-(+)-tartaric acid under the described conditions.[4] However, the same patent also notes that L-o-chloromandelic acid is a more expensive reagent, which is a significant consideration for large-scale industrial production.[4]
Causality Behind Experimental Choices: The structural difference between tartaric acid and o-chloromandelic acid, particularly the presence of the aromatic ring and the chlorine substituent in the latter, leads to different intermolecular interactions within the diastereomeric salts. These differences in crystal packing can result in a more significant solubility differential between the diastereomers, potentially leading to a higher resolution efficiency and yield in a single crystallization step.
O,O'-Dibenzoyl-L-Tartaric Acid: A Potential but Undocumented Candidate
Experimental Protocols
The following are detailed, step-by-step methodologies for the enantiomeric resolution of 4-Chlorobenzhydrylamine with L-(+)-tartaric acid and a general protocol for mandelic acid derivatives.
Protocol 1: Resolution with L-(+)-Tartaric Acid
This protocol is adapted from a patented procedure for the preparation of (R)-(-)-4-chlorobenzhydrylamine.[4]
Materials:
-
(±)-4-Chlorobenzhydrylamine
-
L-(+)-Tartaric Acid
-
Acetone
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 100 mL three-neck flask, dissolve 5.5 g (36.8 mmol) of L-(+)-tartaric acid in 20 mL of water with stirring and heat to 55°C until complete dissolution.
-
Prepare a solution of 8.0 g (36.8 mmol) of (±)-4-chlorobenzhydrylamine in 20 mL of acetone.
-
Add the amine solution dropwise to the tartaric acid solution over 1 hour at 55°C.
-
After the addition is complete, maintain the reaction mixture at 55°C for an additional 2 hours.
-
Cool the mixture to 20°C and stir for 1 hour to promote crystallization.
-
-
Isolation and Purification of Diastereomeric Salt:
-
Collect the precipitated solid by suction filtration.
-
Recrystallize the filter cake from a mixture of 20 mL of acetone and 10 mL of water.
-
Wash the recrystallized salt with 5 mL of acetone and dry to obtain (R)-(-)-4-chlorobenzhydrylamine · L-(+)-tartrate.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 40 mL of water in a suitable flask.
-
Add 40 mL of dichloromethane.
-
With stirring, adjust the pH of the aqueous layer to 12 with a NaOH solution.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (R)-(-)-4-chlorobenzhydrylamine.
-
Caption: Experimental workflow for the resolution of 4-Chlorobenzhydrylamine with L-(+)-tartaric acid.
Protocol 2: General Procedure for Resolution with a Mandelic Acid Derivative
This protocol provides a general framework for the resolution of a racemic amine using a mandelic acid derivative, such as L-o-chloromandelic acid. Specific conditions, particularly the solvent system and temperatures, will require optimization.
Materials:
-
(±)-4-Chlorobenzhydrylamine
-
Enantiomerically pure mandelic acid derivative (e.g., L-o-chloromandelic acid)
-
Suitable solvent or solvent mixture (e.g., methanol/water, ethanol, ethyl acetate)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Screening for Optimal Solvent:
-
Perform small-scale experiments with different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify a system that provides the best discrimination in the solubility of the two diastereomeric salts.
-
-
Diastereomeric Salt Formation:
-
Dissolve the (±)-4-chlorobenzhydrylamine in the chosen solvent, with gentle heating if necessary.
-
In a separate flask, dissolve an equimolar amount of the chiral mandelic acid derivative in the same solvent.
-
Slowly add the acid solution to the amine solution at an optimized temperature.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Perform one or more recrystallizations from a suitable solvent to achieve high diastereomeric purity. The purity can be monitored by techniques such as HPLC or by measuring the melting point.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent.
-
Add a base to neutralize the acid and liberate the free amine.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 4-Chlorobenzhydrylamine.
-
Caption: Logical workflow for resolution with a mandelic acid derivative.
Conclusion and Recommendations
The enantiomeric resolution of 4-Chlorobenzhydrylamine is a critical step in the synthesis of Levocetirizine. Based on the available data:
-
L-(+)-Tartaric acid is a cost-effective and proven resolving agent for 4-Chlorobenzhydrylamine. Its primary advantage is its low cost and ready availability. However, achieving high purity may require multiple recrystallizations.
-
L-o-Chloromandelic acid has been reported to provide a slightly higher yield in a single step, but at a higher cost. This may be advantageous for smaller-scale syntheses where maximizing yield is prioritized over raw material cost.
-
O,O'-Dibenzoyl-L-tartaric acid represents a promising, albeit currently undocumented, alternative for this specific resolution. Its potential to form highly crystalline and easily separable diastereomeric salts warrants further investigation.
For researchers and drug development professionals, the optimal choice of chiral acid will depend on a balance of factors including cost, desired yield and purity, and the scale of the synthesis. It is highly recommended to perform a screening of different chiral acids and solvent systems to identify the most efficient and economical conditions for the resolution of 4-Chlorobenzhydrylamine in a specific laboratory or manufacturing setting.
References
- CN101928223A - A kind of resolution method of (R)-(-)
- CN110950821A - Preparation method of levocetirizine - Google P
- CN103351361A - Levocetirizine preparation method and levocetirizine dihydrochloride preparation method - Google P
- CN100584834C - A kind of synthetic method of levocetirizine hydrochloride - Google P
- CN103044356A - New method for synthesizing levocetirizine and key intermediate thereof - Google P
-
Study on the Preparation of Levocetirizine - Dissertation. [Link]
-
(r)- and (s)-mandelic acid - Organic Syntheses Procedure. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]
-
Chiral resolution - Wikipedia. [Link]
-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC - NIH. [Link]
-
Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - MDPI. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
-
An excellent new resolving agent for the diastereomeric resolution of rac-mandelic acid. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]
-
Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride - Semantic Scholar. [Link]
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(PDF) Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides: Unusual reaction course - ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzhydrylamine Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-chlorobenzhydrylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications to the 4-chlorobenzhydrylamine scaffold influence its biological activity, with a focus on antihistaminic, cytotoxic, and dopamine reuptake inhibitor properties. The information presented herein is supported by experimental data and detailed protocols to facilitate further research and development.
Introduction: The Versatile 4-Chlorobenzhydrylamine Scaffold
The 4-chlorobenzhydrylamine core, characterized by a diphenylmethylamine structure with a chlorine atom at the para position of one phenyl ring, serves as a privileged scaffold in medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological effects. The presence and position of the chlorine atom, along with substitutions on the amine and the second phenyl ring, critically influence the potency, selectivity, and overall pharmacological profile of these derivatives. This guide will dissect these relationships, offering a comparative analysis of derivatives across different therapeutic targets.
Part 1: Antihistaminic Activity of 4-Chlorobenzhydrylamine Derivatives
The 4-chlorobenzhydryl moiety is a cornerstone in the development of second-generation H1 antihistamines. The most notable example is Cetirizine, a potent and selective H1 antagonist.
Core Structure-Activity Relationships for H1 Receptor Antagonism
The general pharmacophore for first-generation H1-antihistamines consists of two aryl groups (Ar1, Ar2), a connecting atom (X), a spacer (usually an ethyl chain), and a terminal tertiary amine.[1] The 4-chlorobenzhydrylamine scaffold fits this model well, with the two phenyl rings (one chlorinated) and the amine group.
Key SAR insights for antihistaminic activity include:
-
Diaryl Rings: The two aromatic rings are crucial for binding to the H1 receptor. The 4-chloro substitution on one of the phenyl rings is a common feature in potent antihistamines and is thought to enhance binding affinity.
-
Terminal Amine: A tertiary amine is generally required for maximum activity, as it is protonated at physiological pH and interacts with the receptor.[1] This amine can be part of a heterocyclic ring, such as the piperazine ring in Cetirizine.
-
Spacer: An ethyl or similar short alkyl chain between the benzhydryl group and the terminal amine is optimal for positioning the key functional groups for receptor interaction.[1]
Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
[3H]-Pyrilamine (radioligand).
-
Mepyramine (reference compound).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
96-well microplates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-H1 cells and harvest. Homogenize cells in ice-cold binding buffer and centrifuge. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of the test compound, and [3H]-Pyrilamine.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-Pyrilamine binding) by non-linear regression analysis.
Part 2: Cytotoxic Activity of 4-Chlorobenzhydrylpiperazine Derivatives
Recent studies have revealed the potential of 4-chlorobenzhydrylamine derivatives, particularly those incorporating a piperazine moiety, as cytotoxic agents against various cancer cell lines.
Comparative Cytotoxicity Data
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity.[2][3] The nature of the substituent on the benzoyl ring plays a critical role in determining the cytotoxic potency.
| Compound ID | R-Group (at para-position of benzoyl ring) | Cell Line | GI50 (µM) |
| 5a | Cl | HUH7 (Liver) | 4.64 |
| FOCUS (Liver) | 4.15 | ||
| 5c | OCH₃ | CAMA-1 (Breast) | 1.22 |
| HCT116 (Colon) | 6.18 | ||
| KATO-3 (Gastric) | 10.07 | ||
| MFE-296 (Endometrial) | 9.73 | ||
| 5e | NO₂ | T47D (Breast) | 0.31 |
| 5g | 2,4-di F | MAHLAVU (Liver) | 7.00 |
Data extracted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[4]
Analysis of SAR for Cytotoxicity:
-
Electron-withdrawing vs. Electron-donating Groups: The data suggests that both electron-withdrawing groups (e.g., Cl, NO₂) and electron-donating groups (e.g., OCH₃) can lead to potent cytotoxic activity. The optimal substitution appears to be cell line dependent. For instance, the nitro group (5e) was highly potent against the T47D breast cancer cell line, while the methoxy group (5c) showed broad activity across several cell lines.[4]
-
Halogen Substitution: The presence of the 4-chlorobenzhydryl moiety appears to be a key contributor to the overall cytotoxicity of these compounds.[5] Further halogenation on the benzoyl ring, as in the 2,4-difluoro derivative (5g), also results in significant activity.[4]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[6]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) or IC50 value.
Part 3: Dopamine Reuptake Inhibitor Activity
Derivatives of 4-chlorobenzhydrylamine have also been investigated as dopamine reuptake inhibitors (DRIs), which have therapeutic potential for conditions like ADHD and depression.[7]
Comparative Dopamine Transporter (DAT) Binding Data
The affinity of 4-chlorobenzhydrylamine derivatives for the dopamine transporter (DAT) is influenced by substitutions on both the phenyl rings and the amine.
| Compound | Description | DAT Ki (nM) |
| Rimcazole Analog SH3/24 | A Rimcazole analog with high affinity | 14 |
| Rimcazole Analog SH2/21 | A Rimcazole analog with moderate affinity | 114 |
| Rimcazole | Parent compound | 248 |
| Rimcazole Analog SH1/57 | A Rimcazole analog with low affinity | 1140 |
Data compiled from research on Rimcazole and its analogs.[8]
Analysis of SAR for DAT Inhibition:
-
Phenyl Ring Substitutions: While the provided data focuses on analogs of Rimcazole, it highlights that modifications to the core structure can drastically alter DAT affinity. The 4-chloro substitution is a feature of some DAT inhibitors, and further substitutions can fine-tune potency. For example, studies on other series of compounds have shown that a 3,4-dichloro substitution on the phenyl ring can produce potent DAT inhibitors.[9]
-
Amine Substituents: The nature of the groups attached to the nitrogen atom is critical. Bulky and lipophilic substituents can enhance binding to the DAT.
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
This protocol details a radioligand binding assay to measure the affinity of compounds for the dopamine transporter.[8]
Materials:
-
Cell membranes from a cell line expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
[3H]WIN 35,428 (radioligand).
-
GBR 12909 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing DAT as described in the antihistamine assay protocol. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of the test compound, and [3H]WIN 35,428. For non-specific binding, use a high concentration of GBR 12909. Add the cell membrane suspension.[8]
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.[8]
-
Filtration and Washing: Rapidly filter the plate contents and wash with ice-cold binding buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for the test compounds.
Conclusion and Future Directions
The 4-chlorobenzhydrylamine scaffold is a remarkably versatile starting point for the design of compounds with diverse pharmacological activities. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in directing the biological effects of these derivatives.
-
For antihistaminic activity , a tertiary amine, often within a piperazine ring, attached via a short spacer to the 4-chlorobenzhydryl core is a well-established pharmacophore.
-
For cytotoxic activity , N-acylation of the piperazine ring with substituted benzoyl groups offers a promising avenue for developing novel anticancer agents. The electronic nature of the substituent on the benzoyl ring significantly impacts potency and the spectrum of activity.
-
For dopamine reuptake inhibition , modifications on both the aromatic rings and the amine substituent are key to achieving high affinity for the dopamine transporter.
Future research should focus on synthesizing and evaluating novel derivatives with a wider range of substitutions to further elucidate the SAR for each target. The development of dual-action ligands, such as compounds with both antihistaminic and anti-inflammatory properties, or cytotoxic agents with enhanced tumor selectivity, represents an exciting frontier for derivatives of this multifaceted scaffold. The experimental protocols provided herein offer a robust framework for such investigations.
References
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- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
- ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1.
- ResearchGate. (n.d.). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi.
- Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit. Elabscience.
- Wikipedia. (n.d.). Dopamine reuptake inhibitor. Wikipedia.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed Central. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- BenchChem. (2025). Application Notes & Protocols: Efficacy Studies for a Novel Anti-Inflammatory and Antihistaminic Agent. BenchChem.
- PubMed. (n.d.). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- ResearchGate. (2025). (PDF) Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
- Slideshare. (n.d.).
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- PubMed. (n.d.). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. PubMed.
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- Rama University. (n.d.). SAR OF H1-RECEPTOR ANTAGONISTS. Rama University.
- Abcam. (n.d.). GBR 13069 dihydrochloride, dopamine reuptake inhibitor (CAS 67469-45-8). Abcam.
- Slideshare. (n.d.). ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND | PPTX. Slideshare.
- PubMed Central. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PubMed Central.
- PubMed Central. (n.d.).
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- PubMed. (n.d.). Pharmacological Characterization of the Norepinephrine and Dopamine Reuptake Inhibitor EB-1020: Implications for Treatment of Attention-Deficit Hyperactivity Disorder. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
As a Senior Application Scientist, my primary objective extends beyond the point of sale; it is to ensure that you, the researcher, can utilize our products safely and effectively throughout their entire lifecycle. This guide provides a detailed, field-tested framework for the proper disposal of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine (CAS No. 28022-43-7), a halogenated amine compound. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for the protection of personnel and the environment.
The procedures outlined below are built on the foundational principles of chemical safety: hazard identification, risk mitigation, and compliant waste management. We will explore the causality behind each step, ensuring that the protocol is a self-validating system for your laboratory.
Hazard Identification and Risk Assessment: The "Why"
Understanding the inherent risks of a compound is the first step in managing it. This compound is a halogenated organic compound, a class of chemicals that requires special consideration for disposal due to its potential for environmental persistence and the formation of toxic byproducts if improperly treated.
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[1] This initial assessment dictates the stringency of the handling and disposal protocols that follow.
| Identifier | Value | Source |
| IUPAC Name | (4-chlorophenyl)-phenylmethanamine | PubChem[1] |
| CAS Number | 28022-43-7 | PubChem[1] |
| Molecular Formula | C₁₃H₁₂ClN | PubChem[2] |
| GHS Hazard Statements | H302, H315, H318, H335 | Sigma-Aldrich |
| Signal Word | Danger | Sigma-Aldrich |
GHS Hazard Breakdown:
-
H302: Harmful if swallowed: Indicates acute oral toxicity.
-
H315: Causes skin irritation: Requires diligent use of protective gloves and immediate decontamination upon contact.
-
H318: Causes serious eye damage: Mandates the use of robust eye protection, such as chemical safety goggles and a face shield.
-
H335: May cause respiratory irritation: Necessitates handling within a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]
The presence of carbon-halogen bonds classifies this compound as a Halogenated Organic Compound (HOC). The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs, prohibiting their land disposal under the Resource Conservation and Recovery Act (RCRA) due to their potential to leach into groundwater and persist in the environment.[4][5] Therefore, the only acceptable disposal pathway is through designated hazardous waste streams leading to specific treatment technologies.
Pre-Disposal Operations: Spill Management and PPE
Safe disposal begins with safe handling. The personal protective equipment (PPE) and spill management protocols are your first lines of defense.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling or preparing this compound for disposal:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against serious eye damage.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves must be disposed of as hazardous waste.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3] All handling of solids should occur in a chemical fume hood or a ventilated enclosure.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate & Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE described above.
-
Containment: Do not use water. Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or specialized chemical absorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material and spilled substance into a suitable, sealable container.[3] This must be done without creating dust.
-
Labeling & Disposal: The container holding the spill cleanup materials must be labeled as "HAZARDOUS WASTE" and include the chemical name and a description of the contents (e.g., "Spill debris with...").[6] This container must be disposed of following the main protocol in Section 3.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste if necessary.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. This workflow ensures compliance with federal and local regulations.
Caption: Disposal workflow for this compound.
Methodology
-
Waste Characterization: Any unused this compound, as well as any materials (e.g., weigh boats, gloves, absorbent pads) grossly contaminated with it, must be classified as hazardous waste. Specifically, it falls into the category of non-solvent halogenated organic waste.[7] This classification is the critical decision point that dictates all subsequent steps.
-
Segregation and Collection:
-
Do Not Mix: It is imperative to keep halogenated organic waste separate from non-halogenated waste streams.[8] Co-mingling can complicate the disposal process and significantly increase costs, as the entire mixture must be treated as halogenated waste.
-
Select Container: Collect the waste in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[9] The original product container can often be used for this purpose. The container must be kept closed at all times except when adding waste.[9]
-
-
Container Labeling:
-
Proper labeling is a strict regulatory requirement. The container must be clearly marked with the words "HAZARDOUS WASTE" .[9]
-
The label must also include the full chemical name: "this compound" and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.[6]
-
Record the date when waste was first added to the container (the "accumulation start date").
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) near the point of generation.[9]
-
The SAA must be under the control of laboratory personnel and away from incompatible materials.[10] It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to mitigate potential leaks.
-
-
Final Disposal:
-
Engage Professionals: The final step is to arrange for the removal of the waste by a licensed and reputable hazardous waste disposal company.[3] Do not attempt to dispose of this chemical via standard drains or trash.
-
Treatment Technology: The required method for treating halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners.[7] This process is designed to destroy the organic molecule while capturing the resulting acidic halogen gases (like HCl), preventing their release into the atmosphere.
-
By adhering to this structured, scientifically-grounded protocol, you ensure the safe management of this compound waste, safeguarding your laboratory, your colleagues, and the environment.
References
-
(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. PubChem, National Center for Biotechnology Information. [Link]
-
Benzenemethanamine, 4-chloro-alpha-phenyl-, (alphar)- | C13H12ClN. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for N-[(4-chlorophenyl)methylene]methanamine. Angene Chemical. [Link]
-
Safety Data Sheet for 4-Chlorophenyl phenyl ether. Chem Service, Inc. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [Link]
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4-Chlorobenzylamine | C7H8ClN | CID 66036. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal. AIC, WAAC Newsletter. [Link]
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(4-chlorophenyl)methanamine | CAS#:20032-75-1. Chemsrc. [Link]
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Hazardous Waste Management Procedures. Keene State College. [Link]
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Hazardous Waste Management Manual. AdventHealth University. [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine. The following procedural guidance is designed to ensure your safety and the integrity of your work.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial for implementing appropriate safety measures. This compound presents several key hazards that necessitate a robust personal protective equipment (PPE) strategy.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Causes serious eye damage [1]
These classifications are not merely labels; they are directives that inform our choice of PPE. Skin irritation necessitates robust barrier protection, the risk of serious eye damage demands more than standard safety glasses, and the potential for respiratory irritation requires us to control our breathing zone.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.
Eye and Face Protection: Your First Line of Defense
Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times when handling this compound in liquid form or when there is a potential for splashing.
-
Face Shield: In addition to chemical splash goggles, a face shield is required when handling larger quantities (e.g., >100 mL) or during procedures with a higher risk of splashing or aerosol generation.[4]
Skin and Body Protection: An Impermeable Barrier
To prevent skin contact and subsequent irritation, the following should be worn:
-
Chemical-Resistant Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is essential.[4]
-
Gloves: The choice of glove material is critical for adequate protection.
-
Material: Nitrile gloves are recommended for their broad chemical resistance.[4][5] For prolonged or immersive contact, consider double-gloving or using heavier-duty butyl or neoprene gloves.[5]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if you suspect contamination.[5]
-
Respiratory Protection: Safeguarding Your Breathing Zone
All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[4] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below occupational exposure limits, respiratory protection is required.
-
Respirator: A NIOSH-approved respirator with an organic vapor cartridge is necessary in such situations.[4] A full-face respirator will also provide eye and face protection.
PPE Selection Summary
For quick reference, the following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Key Considerations |
| Eye/Face | Chemical Splash Goggles and Face Shield | A face shield should be used in addition to goggles during high-splash potential tasks.[4] |
| Skin/Body | Chemical-Resistant Lab Coat | Must be fully buttoned with long sleeves.[4] |
| Hands | Nitrile Gloves (or Butyl/Neoprene for prolonged contact) | Inspect before use and change frequently. Consider double-gloving.[4][5] |
| Respiratory | Work in a Chemical Fume Hood | If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] |
Procedural and Disposal Plans
Step-by-Step Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves
-
Lab Coat (turn inside out as it is removed)
-
Face Shield and Goggles
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, and other disposables: Place in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.
-
Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. Reusable lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow for handling this compound.
References
-
(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. PubChem. [Link]
-
4-Chlorophenyl phenyl ether Safety Data Sheet. Chem-Impex International, Inc. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
N-[(4-chlorophenyl)methylene]methanamine Safety Data Sheet. Angene Chemical. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
